1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
Description
Properties
IUPAC Name |
1-methyl-1,8-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)4-6-10-7-5-9;;/h10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYXLLDBUXOPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC12CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432679-85-0 | |
| Record name | 1-methyl-1,8-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine that holds potential as a versatile building block in medicinal chemistry and materials science. Its rigid, three-dimensional structure makes it an attractive scaffold for the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the available information on 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride, including its chemical and physical properties, a detailed experimental protocol for the synthesis of a related analogue, and a discussion of its potential applications. Due to the limited publicly available data on this specific compound, this guide leverages information on closely related structures to provide a foundational understanding for researchers.
Chemical and Physical Properties
The fundamental properties of 1-Methyl-1,8-diazaspiro[4.5]decane and its dihydrochloride salt are summarized below. The data for the free base is more readily available, while the properties of the dihydrochloride salt are primarily calculated or inferred. The dihydrochloride form is expected to exhibit enhanced solubility in aqueous media.[1]
| Property | Value | Source |
| Chemical Name | 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride | N/A |
| Molecular Formula | C₉H₂₀Cl₂N₂ | [1] |
| Molecular Weight | 227.18 g/mol | [1] |
| CAS Number | Not available for dihydrochloride; 1158750-28-7 for free base | Fluorochem |
| Appearance | Solid (expected) | N/A |
| Solubility | Expected to be soluble in water | [1] |
| Purity (for free base) | 98% | Fluorochem |
| LogP (for free base) | 0.163 | Fluorochem |
| InChI (for free base) | InChI=1S/C9H18N2/c1-11-8-2-3-9(11)4-6-10-7-5-9/h10H,2-8H2,1H3 | Fluorochem |
| SMILES (for free base) | CN1CCCC12CCNCC2 | Fluorochem |
Synthesis and Experimental Protocols
Exemplary Synthesis of a Related Diazaspiro[4.5]decane Derivative
The following protocol describes a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.[2] This process involves the formation of a ureido derivative followed by cyclization and hydrolysis.
Step 1: Formation of the Ureido Derivative
-
1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride is treated with potassium cyanate (KOCN) in the presence of acetic acid and water.
-
The reaction mixture is stirred to yield the corresponding ureido derivative.
Step 2: Cyclization
-
A stirred solution of the ureido derivative (11.3 mmol) in 40 mL of dry DMF is cooled in an ice bath.
-
Sodium hydride (14.7 mmol, 60% dispersion in mineral oil) is added portion-wise.
-
The mixture is stirred at 45 °C under an Argon atmosphere for 4 days.
Step 3: Acid Hydrolysis
-
The reaction mixture from Step 2 is treated with a 10% solution of HCl (96 mL).
-
Stirring is continued for 24 hours at 45 °C.
-
The reaction mixture is then poured into 400 mL of an ice-water mixture.
-
The product is extracted with CHCl₃ (4 x 200 mL).
-
The combined organic extracts are washed with H₂O (3 x 250 mL) and brine (2 x 250 mL), and then dried with anhydrous sodium sulfate.
-
The solvent is evaporated to yield the final product, 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
The following diagram illustrates a generalized workflow for the synthesis of diazaspiro[4.5]decane cores, based on the principles of the exemplary synthesis.
Potential Applications and Biological Relevance
While specific biological data for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is not publicly available, the diazaspiro[4.5]decane scaffold is a recognized privileged structure in medicinal chemistry. Derivatives of this core have been investigated for a range of biological activities.
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CNS Disorders: Spirohydantoins, which share a similar spirocyclic core, have shown efficacy as anticonvulsants.[2]
-
Anticancer and Anti-inflammatory Activity: Certain diazaspiro compounds have been explored for their potential as anticancer and anti-inflammatory agents.[2]
-
Antiviral and Trypanocidal Activity: The spiro hydantoin core has been identified as a promising scaffold for the development of antiviral and trypanocidal drugs.[2]
Given its structure, 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride could serve as a key starting material for the synthesis of libraries of novel compounds to be screened for various biological activities. The rigid spirocyclic framework can help in optimizing the spatial arrangement of pharmacophoric groups, potentially leading to enhanced binding affinity and selectivity for biological targets.
The logical relationship for its utility in drug discovery is outlined in the following diagram.
Conclusion and Future Directions
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a chemical entity with significant potential as a foundational element in the synthesis of more complex molecules. While detailed experimental and biological data for this specific compound are scarce, the broader class of diazaspiro[4.5]decane derivatives has demonstrated considerable promise in medicinal chemistry.
Future research efforts could focus on:
-
The development and publication of a robust and scalable synthesis for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
-
The synthesis and screening of a diverse library of its derivatives to explore a wide range of biological targets.
-
Computational studies to predict the binding modes and potential targets of novel derivatives.
This technical guide serves as a starting point for researchers interested in leveraging the unique structural features of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride for their own research and development endeavors.
References
Elucidation of the Molecular Structure of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the structural elucidation of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. This spirocyclic diamine is a key building block in medicinal chemistry, and a thorough understanding of its three-dimensional structure is critical for its application in drug design and development. This document outlines the standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction, that are employed to unequivocally determine its chemical structure and stereochemistry. Detailed experimental protocols and data interpretation are presented to guide researchers in this process.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid structures and three-dimensional diversity, which can lead to improved pharmacological properties. 1-Methyl-1,8-diazaspiro[4.5]decane is a bicyclic diamine that serves as a valuable synthon for the creation of novel therapeutic agents. The dihydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical applications. Accurate structural confirmation is the foundational step in the development of any new chemical entity. This guide details the analytical workflow for the unambiguous structure determination of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Proposed Structure
The proposed chemical structure of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is presented below. The elucidation process aims to confirm the connectivity of all atoms and the overall stereochemistry.
Chemical Structure:
Molecular Formula: C9H20Cl2N2
IUPAC Name: 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
Experimental Protocols for Structure Elucidation
A multi-technique approach is essential for the complete and accurate elucidation of the structure of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments is required.
Sample Preparation: Approximately 5-10 mg of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is dissolved in 0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D2O) or Methanol-d4 (CD3OD). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.
Key NMR Experiments:
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1H NMR (Proton NMR): Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
-
13C NMR (Carbon NMR): Reveals the number of different types of carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to distinguish between CH, CH2, and CH3 groups.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton couplings, establishing connectivity between adjacent protons.
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2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary centers and heteroatoms.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.
Experimental Protocol: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is the preferred method. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile/water) and introduced into the mass spectrometer. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]+.
Single-Crystal X-ray Diffraction
When a suitable single crystal can be grown, X-ray diffraction provides the most definitive three-dimensional structure, including absolute stereochemistry if applicable.
Experimental Protocol: A single crystal of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride of suitable size and quality is mounted on a goniometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The collected data are then processed to solve and refine the crystal structure.
Data Presentation and Interpretation
NMR Spectroscopic Data
The expected NMR data for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride are summarized in the tables below. Chemical shifts are hypothetical and based on related structures.
Table 1: Expected 1H NMR Data (in D2O, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.5 | m | 4H | H-2, H-6 |
| ~3.2 | m | 4H | H-3, H-7 |
| ~2.9 | s | 3H | N-CH3 |
| ~2.0 | m | 4H | H-4, H-5 |
| ~1.8 | m | 2H | H-9 |
| ~1.6 | m | 2H | H-10 |
Table 2: Expected 13C NMR Data (in D2O, 100 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |
| ~65 | - | C-5 (Spiro) |
| ~55 | CH2 | C-2, C-6 |
| ~50 | CH2 | C-3, C-7 |
| ~45 | CH3 | N-CH3 |
| ~35 | CH2 | C-9, C-10 |
| ~25 | CH2 | C-4 |
Mass Spectrometry Data
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [C9H19N2]+ ([M+H]+) | 155.1548 | ~155.1550 |
X-ray Crystallographic Data
If a single crystal is obtained, the crystallographic data would be presented as follows.
Table 4: Hypothetical X-ray Crystallographic Data
| Parameter | Value |
| Crystal system | Monoclinic |
| Space group | P21/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (Å3) | 1334.5 |
| Z | 4 |
| R-factor | < 0.05 |
Visualizations
Workflow for Structure Elucidation
The logical flow of experiments for determining the structure of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is illustrated below.
Caption: Workflow for the structural elucidation of the target compound.
Conclusion
The structural elucidation of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a critical step in its development for pharmaceutical applications. By employing a combination of advanced analytical techniques, primarily NMR spectroscopy and mass spectrometry, a definitive two-dimensional structure can be established. For unambiguous three-dimensional structural information, single-crystal X-ray diffraction is the gold standard. This guide provides the necessary experimental framework and data interpretation strategies for researchers to confidently determine the structure of this and related spirocyclic compounds.
physical and chemical properties of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Compound Identification and Properties
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic organic compound. The presence of two nitrogen atoms in the bicyclic system defines it as a diazaspiro compound. The dihydrochloride salt form generally enhances its solubility in aqueous media.[1]
Table 1: Core Properties of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
| Property | Value | Source |
| Molecular Formula | C9H20Cl2N2 | [1] |
| Molecular Weight | ~227.17 g/mol | [1] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Enhanced solubility in aqueous environments | [1] |
Chemical Synthesis and Reactivity
General Synthesis Approach
The synthesis of diazaspiro[4.5]decane scaffolds can be achieved through various synthetic routes. A common strategy involves a multi-step process that includes the formation of a key intermediate followed by a cyclization reaction to form the characteristic spirocyclic system.[2]
While a specific protocol for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is not detailed in the available literature, a general workflow for the synthesis of similar compounds can be conceptualized as follows:
References
An In-depth Technical Guide on the Mechanism of Action of Diazaspiro[4.5]decane Derivatives as Novel Cardioprotective Agents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This technical guide explores the mechanism of action of derivatives of the diazaspiro[4.5]decane scaffold, specifically focusing on the well-researched 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one derivatives. Extensive literature searches did not yield any specific information regarding the mechanism of action for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride . The information presented herein should not be directly extrapolated to this specific compound but rather serves as an illustrative guide to the potential biological activities of this class of molecules.
Introduction: The Therapeutic Potential of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane core structure is a key pharmacophore in the development of various biologically active compounds. While the specific compound 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is primarily documented as a chemical intermediate in patent literature for agrochemical and pharmaceutical synthesis, its structural analogues have emerged as potent modulators of critical cellular pathways. This guide delves into the significant research surrounding derivatives of 1,3,8-triazaspiro[4.5]decane, which have been identified as a promising new class of agents for the treatment of ischemia-reperfusion injury (IRI).[1][2][3]
The primary mechanism of action for these derivatives is the inhibition of the mitochondrial permeability transition pore (mPTP), a key player in cell death pathways, particularly in the context of cardiac events like myocardial infarction.[2][3][4]
Core Mechanism of Action: Targeting the F1/FO-ATP Synthase
The cardioprotective effects of the studied diazaspiro[4.5]decane derivatives stem from their ability to inhibit the opening of the mPTP.[1][2][5] The mPTP is a multiprotein complex located in the inner mitochondrial membrane, and its prolonged opening leads to mitochondrial swelling, disruption of the membrane potential, and ultimately, cell death.[6][7]
Research has identified the F1/FO-ATP synthase, a crucial enzyme for cellular energy production, as a key component of the mPTP.[1][2][3][4] Specifically, the c subunit of the FO domain of ATP synthase is the direct target of these diazaspiro[4.5]decane derivatives.[2][3][4][6] By binding to the c subunit, these compounds are thought to induce a conformational change that prevents the pore from opening, thereby preserving mitochondrial function and preventing cell death, even under conditions of cellular stress like those that occur during ischemia-reperfusion.[1][2]
Interestingly, this mechanism is independent of the Glu119 residue of the c subunit, a key residue for proton translocation during ATP synthesis. This suggests that these compounds can inhibit the mPTP without disrupting the vital energy-producing function of the ATP synthase, a significant advantage over other potential inhibitors.[6][7][8]
Signaling Pathway Diagram
Caption: Inhibition of mPTP opening by diazaspiro[4.5]decane derivatives.
Quantitative Data Summary
While specific IC50 or Ki values are not detailed in the provided search results, the literature on 1,3,8-triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one derivatives consistently refers to their "good" or "high" in vitro potency as mPTP inhibitors.[1][5] The efficacy of these compounds is typically evaluated by their ability to prevent mitochondrial swelling or to maintain mitochondrial membrane potential under stress conditions.
For a comprehensive understanding of the structure-activity relationships (SAR), researchers would need to consult the full experimental details of the cited publications.[2][3][4] The tables below summarize the types of quantitative data that are presented in these studies.
Table 1: In Vitro Efficacy of Diazaspiro[4.5]decane Derivatives
| Compound ID | Modification on Scaffold | Assay Type | Endpoint Measured | Potency/Efficacy | Reference |
| PP11 | 1,3,8-triazaspiro[4.5]decane core | mPTP opening in cardiomyocytes | Calcein release | Good in vitro potency | [1][5] |
| IB6a | 1,3,8-triazaspiro[4.5]decane core | mPTP opening in cardiomyocytes | Calcein release | Good in vitro potency | [1][5] |
| 14e | (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | mPTP opening in cardiomyocytes | Calcein release | High potency | [1] |
| Compound 10 | 1,3,8-triazaspiro[4.5]decane derivative | TUNEL assay in cardiomyocytes | Percentage of apoptotic cells | Significant reduction in apoptosis | [2] |
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the research on 1,3,8-triazaspiro[4.5]decane derivatives.
In Vitro mPTP Opening Assay in Cardiomyocytes
This protocol is designed to assess the ability of a test compound to inhibit the opening of the mPTP in living cells.
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Cell Culture: Human cardiomyocytes (e.g., AC16 cell line) are cultured under standard conditions.
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Compound Pre-treatment: Cells are pre-incubated with the diazaspiro[4.5]decane derivative at various concentrations or a vehicle control (e.g., DMSO) for a specified period (e.g., 30 minutes).
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mPTP Opening Induction: mPTP opening is induced by treating the cells with an agent like ionomycin, which causes a calcium influx.
-
Fluorescence Staining: Cells are co-loaded with Calcein-AM (a fluorescent dye that is quenched by cobalt) and CoCl2. When the mPTP opens, cobalt enters the mitochondria and quenches the calcein fluorescence.
-
Microscopy and Analysis: The fluorescence intensity of the mitochondria is monitored using confocal microscopy. A decrease in fluorescence indicates mPTP opening. The percentage of inhibition is calculated by comparing the fluorescence in compound-treated cells to the vehicle-treated control.
Hypoxia/Reoxygenation (H/R) Model of Cell Death
This protocol simulates the conditions of ischemia-reperfusion injury in vitro to evaluate the cytoprotective effects of the compounds.
-
Cell Culture: Cardiomyocytes are cultured to a suitable confluency.
-
Hypoxia Induction: The cell culture medium is replaced with a hypoxic buffer, and the cells are placed in a hypoxic chamber (e.g., with 95% N2, 5% CO2) for a defined period to simulate ischemia.
-
Reoxygenation and Treatment: The hypoxic buffer is replaced with normal culture medium, and the cells are returned to a normoxic incubator. The test compound is added at the beginning of the reoxygenation period.
-
Assessment of Cell Viability: After a period of reoxygenation (e.g., 24-48 hours), cell viability is assessed using methods such as:
-
Flow Cytometry: To quantify the percentage of living, apoptotic, and necrotic cells.
-
TUNEL Assay: To specifically detect apoptotic cells by labeling the fragmented DNA.
-
-
Data Analysis: The percentage of cell death in the compound-treated group is compared to the vehicle-treated H/R group to determine the cytoprotective effect.
Experimental Workflow Diagram
Caption: A typical workflow for the discovery and optimization of mPTP inhibitors.
Conclusion and Future Directions
While the mechanism of action for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride remains uncharacterized in the public domain, the extensive research on its structural analogs, the 1,3,8-triazaspiro[4.5]decane derivatives, provides a compelling case for the therapeutic potential of this chemical scaffold. The novel mechanism of inhibiting mPTP opening through the c subunit of F1/FO-ATP synthase presents a promising avenue for the development of new treatments for ischemia-reperfusion injury.
Future research should focus on:
-
Screening of a broader range of diazaspiro[4.5]decane derivatives to identify more potent and selective mPTP inhibitors.
-
In vivo studies in animal models of myocardial infarction to validate the cardioprotective effects observed in vitro.
-
Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-like properties.
The insights gained from the study of these derivatives pave the way for the rational design of new therapeutic agents based on the diazaspiro[4.5]decane framework.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sfera.unife.it [sfera.unife.it]
- 3. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects | Semantic Scholar [semanticscholar.org]
- 8. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascending Trajectory of Diazaspiro Compounds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diazaspiro compounds, characterized by their unique three-dimensional architecture featuring two nitrogen atoms within a spirocyclic framework, have emerged as a privileged scaffold in medicinal chemistry. Their rigid yet tunable structures allow for precise spatial orientation of functional groups, enabling potent and selective interactions with a variety of biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of diazaspiro compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential. The content herein is curated to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a blend of quantitative data, detailed experimental methodologies, and mechanistic insights.
Anticancer Activity of Diazaspiro Compounds
A growing body of evidence highlights the potent cytotoxic effects of diazaspiro compounds against a range of cancer cell lines. Their mechanisms of action are diverse, including the inhibition of protein-protein interactions and induction of apoptosis.
Quantitative Anticancer Data
The following tables summarize the in vitro anticancer activities of representative diazaspiro compounds.
Table 1: Anticancer Activity of Dispiro-Indolinone Derivatives [1]
| Compound | Cancer Cell Line | IC50 (µM) |
| 13 | LNCaP (Prostate) | ~1-3.5 |
| 18 | LNCaP (Prostate) | ~1-3.5 |
| 29 | LNCaP (Prostate) | 1.2-3.5 |
| 63 | LNCaP (Prostate) | ~1-3.5 |
Table 2: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Derivatives [2][3]
| Compound | Cancer Cell Line | IC50 (nM) |
| 7 | HCT-116 (Colorectal) | 92.2 - 120.1 |
| 9 | HCT-116 (Colorectal) | 92.2 - 120.1 |
| 14 | HCT-116 (Colorectal) | 92.2 - 120.1 |
| 18 | HCT-116 (Colorectal) | 92.2 - 120.1 |
| 19 | HCT-116 (Colorectal) | 92.2 - 120.1 |
| 14 | PC-3 (Prostate) | Good Activity |
| 18 | PC-3 (Prostate) | Good Activity |
| 7 | HepG-2 (Liver) | Moderate Activity |
| 9 | HepG-2 (Liver) | Moderate Activity |
| 14 | HepG-2 (Liver) | Moderate Activity |
| 17 | HepG-2 (Liver) | Moderate Activity |
Antimicrobial Activity of Diazaspiro Compounds
Diazaspiro scaffolds have demonstrated significant promise in the development of novel antimicrobial agents, exhibiting activity against both bacteria and fungi. A notable mechanism of action is the inhibition of chitin synthase, an enzyme crucial for fungal cell wall integrity.
Quantitative Antimicrobial Data
Table 3: Antimicrobial Activity of Diazaspiro Derivatives
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Nitrofuran-tagged diazaspirooctane | Mycobacterium tuberculosis H37Rv | 0.0124–0.0441 |
Mechanism of Action: Chitin Synthase Inhibition
Chitin is a vital structural component of the fungal cell wall, and its synthesis is a key target for antifungal drug development. Certain diazaspiro compounds have been identified as inhibitors of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine into chitin. By disrupting this process, these compounds compromise the structural integrity of the fungal cell wall, leading to cell lysis and death.
Caption: Inhibition of the fungal chitin biosynthesis pathway by diazaspiro compounds.
Neuroprotective Potential of Diazaspiro Compounds
The intricate structures of diazaspiro compounds make them ideal candidates for interacting with complex targets in the central nervous system (CNS). Research has highlighted their potential in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, primarily through the modulation of key neuronal receptors.
Receptor Binding Affinity
Table 4: Receptor Binding Affinities of Diazaspiro Derivatives
| Compound Class | Receptor Target | Ki (nM) | Indication |
| 2,7-Diazaspiro[3.5]nonane derivative | Dopamine D4 Receptor | Varies | Parkinson's Disease[4] |
| 3,9-Diazaspiro[5.5]undecane-based | GABAA Receptor | 180 | Neurological Disorders |
| 2,7-Diazaspiro[3.5]nonane derivative | Sigma-1 (σ1) Receptor | Varies | Neurodegenerative Diseases |
| 2,7-Diazaspiro[3.5]nonane derivative | Sigma-2 (σ2) Receptor | Varies | Neurodegenerative Diseases |
Mechanism of Action: Modulation of Neuronal Receptors
-
Sigma-2 (σ2) Receptor: The sigma-2 receptor is implicated in various cellular processes, and its modulation by diazaspiro ligands can influence downstream signaling pathways. Binding of a diazaspiro compound to the σ2 receptor can impact calcium signaling and interact with other proteins, potentially leading to neuroprotective effects.
Caption: Putative downstream signaling of the sigma-2 receptor upon binding of a diazaspiro ligand.
-
GABAA Receptor: The GABAA receptor is the primary inhibitory neurotransmitter receptor in the CNS. Diazaspiro compounds can act as antagonists, blocking the binding of GABA and thereby modulating neuronal excitability. This can have profound effects on neurological function and is a key area of investigation for the treatment of various CNS disorders.
Caption: Antagonistic action of a diazaspiro compound at the GABAA receptor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of diazaspiro compounds.
Synthesis of Diazaspiro Compounds
General Procedure for the Synthesis of 1-Thia-4-azaspiro[4.5]decan-3-ones: [2][3] A one-pot, three-component reaction is employed.
-
A mixture of a cyclic ketone (e.g., cyclohexanone), an aromatic amine (e.g., 4-fluoroaniline), and mercaptoacetic acid is refluxed in dry benzene.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with an aqueous solution of sodium bicarbonate to remove unreacted mercaptoacetic acid.
-
The final product is purified by recrystallization from a suitable solvent like ethanol.
General Procedure for the Synthesis of Dispiro-indolinones: [1] This synthesis involves a [3+2] cycloaddition reaction.
-
An azomethine ylide is generated in situ from the reaction of an isatin and an amino acid (e.g., sarcosine) in a suitable solvent like ethanol upon heating.
-
A dipolarophile, such as a 5-arylidene-2-thiohydantoin, is added to the reaction mixture.
-
The mixture is refluxed for several hours, with the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is filtered.
-
The product is washed with a cold solvent and can be further purified by recrystallization.
Caption: General synthetic workflows for two classes of diazaspiro compounds.
Biological Assays
MTT Assay for Anticancer Activity: This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the diazaspiro compounds and a vehicle control. A known cytotoxic drug is used as a positive control. The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.
Broth Microdilution Assay for Antimicrobial Activity (MIC Determination): This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: A serial two-fold dilution of the diazaspiro compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the diazaspiro compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Perspectives
Diazaspiro compounds represent a versatile and promising class of molecules with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders underscores their potential as lead structures for the development of next-generation therapeutics. The rigid nature of the diazaspiro scaffold provides a unique platform for the design of highly selective and potent modulators of challenging biological targets.
Future research should focus on expanding the chemical diversity of diazaspiro libraries and exploring their activity against a wider range of biological targets. Further elucidation of their mechanisms of action and downstream signaling pathways will be crucial for optimizing their therapeutic potential and advancing them into clinical development. The integration of computational modeling with synthetic chemistry and biological screening will undoubtedly accelerate the discovery of novel diazaspiro-based drugs with improved efficacy and safety profiles.
References
- 1. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 2. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of potential therapeutic targets for the diazaspiro scaffold based on existing research on related compounds. Direct experimental evidence for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is limited in publicly available literature. The information presented herein is intended to guide future research and exploration of this specific molecule.
Introduction
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine with a unique three-dimensional structure. While specific biological activities for this compound are not yet extensively documented, the broader class of diazaspiro compounds has emerged as a privileged scaffold in medicinal chemistry, demonstrating activity against a range of therapeutic targets. This guide explores these potential targets, summarizing key findings from related molecules and providing a framework for the investigation of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
The diazaspiro core is often utilized as a bioisosteric replacement for other cyclic diamines, such as piperazine, in an effort to improve pharmacological properties like target affinity, selectivity, and metabolic stability. The rigid conformation of the spirocyclic system can provide a defined orientation of substituents, leading to enhanced interactions with biological targets.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally related diazaspiro compounds, several potential therapeutic targets can be postulated for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Oncology and Inflammation: Poly (ADP-ribose) Polymerase (PARP) Inhibition
The diazaspiro scaffold has been investigated as a core component of Poly (ADP-ribose) Polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for DNA repair. Inhibiting PARP in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, can lead to synthetic lethality and tumor cell death. Furthermore, PARP inhibitors are being explored for their anti-inflammatory properties.
A study on diazaspiro cores as piperazine bioisosteres in the framework of the PARP inhibitor Olaparib identified compounds with high affinity for PARP-1.[1][2] This suggests that the 1,8-diazaspiro[4.5]decane moiety could potentially be incorporated into novel PARP inhibitors.
Table 1: PARP-1 Inhibition by a Diazaspiro-Containing Olaparib Analogue
| Compound | PARP-1 IC50 (nM) |
| 10e | 12.6 ± 1.1 |
Data extracted from a study on diazaspiro cores as piperazine bioisosteres in the Olaparib framework.[1]
Potential Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
Caption: Hypothetical inhibition of the PARP-1 signaling pathway by a 1-Methyl-1,8-diazaspiro[4.5]decane derivative.
Neurological and Psychiatric Disorders: Sigma (σ) Receptor Modulation
Diazaspiro compounds have been explored as ligands for sigma (σ) receptors, which are implicated in a variety of central nervous system (CNS) disorders, including schizophrenia, depression, and neurodegenerative diseases. The σ2 receptor, in particular, has been a target for the development of novel therapeutics.
Research has shown that replacing the piperazine moiety in known σ2 receptor ligands with diazaspiroalkanes can modulate affinity and selectivity.[3] This indicates that the 1,8-diazaspiro[4.5]decane scaffold could be a valuable component in the design of new σ receptor modulators.
Inflammatory and Pain Disorders: Neurokinin (NK) Receptor Antagonism
The 1,9-diazaspiro[5.5]undecane scaffold, structurally related to the 1,8-diazaspiro[4.5]decane core, has been used to develop potent neurokinin 1 (NK1) receptor antagonists.[4] NK1 receptor antagonists have therapeutic potential in the treatment of emesis, pain, and inflammatory conditions. The rigid nature of the spirocyclic system can contribute to high-affinity binding to the receptor.
Table 2: NK1 Antagonist Activity of Diazaspiro[5.5]undecane Derivatives
| Compound | IC50 (nM) |
| 9c | 2.0 |
| 9d | 1.9 |
Data for methylated benzene-fused 1,9-diazaspiro[5.5]undecanes.[4]
Cardiovascular Diseases
Derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and evaluated for their antihypertensive activity.[5] Some of these compounds were found to act as α-adrenergic blockers, with selectivity for either α1 or α2 adrenoceptors.[5] This suggests that the 1,8-diazaspiro[4.5]decane core could be a scaffold for the development of novel antihypertensive agents.
Novel 1,3,8-triazaspiro[4.5]decane derivatives have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP) opening.[6] The mPTP plays a key role in cell death following reperfusion injury in myocardial infarction. By targeting the c subunit of the F1/FO-ATP synthase complex, these compounds showed protective effects in a model of myocardial infarction.[6] This opens up the possibility of investigating 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride for similar cardioprotective effects.
Experimental Workflow: Screening for mPTP Inhibitors
Caption: A general experimental workflow for identifying and validating mPTP inhibitors.
Experimental Protocols
Detailed experimental protocols for the specific investigation of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride would need to be developed. However, based on the literature for related compounds, the following general methodologies can be adapted.
General Protocol for Enzyme Inhibition Assay (e.g., PARP-1)
-
Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PARP antibody, secondary antibody conjugated to a reporter enzyme (e.g., HRP), substrate for the reporter enzyme, and test compound (1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride) at various concentrations.
-
Procedure: a. Coat streptavidin-coated microplates with biotinylated NAD+. b. In a separate plate, incubate recombinant PARP-1 enzyme with activated DNA in the presence of varying concentrations of the test compound. c. Initiate the PARP reaction by adding NAD+. d. Transfer the reaction mixture to the biotinylated NAD+-coated plate to capture the poly(ADP-ribosyl)ated products. e. Detect the captured products using an anti-PARP antibody followed by a secondary antibody-HRP conjugate and a colorimetric or chemiluminescent substrate. f. Measure the signal using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
General Protocol for Radioligand Binding Assay (e.g., Sigma Receptors)
-
Reagents and Materials: Cell membranes expressing the target receptor (e.g., σ2), radioligand (e.g., [3H]-ditolylguanidine), unlabeled competitor (for non-specific binding determination), test compound, scintillation fluid, and a scintillation counter.
-
Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of the test compound in a suitable buffer. b. For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor. c. After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand. d. Wash the filters to remove unbound radioactivity. e. Place the filters in scintillation vials with scintillation fluid. f. Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the Ki (inhibition constant) value from the IC50 value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The 1,8-diazaspiro[4.5]decane scaffold holds significant promise for the development of novel therapeutics targeting a range of diseases. Based on the activities of related diazaspiro compounds, 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride warrants investigation as a potential modulator of PARP, sigma receptors, neurokinin receptors, and adrenergic receptors, as well as an inhibitor of the mitochondrial permeability transition pore.
Future research should focus on a systematic screening of this compound against these and other relevant biological targets. Structure-activity relationship (SAR) studies, initiated by the synthesis and evaluation of analogues, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided in this guide offer a starting point for the comprehensive evaluation of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride and the unlocking of its therapeutic potential.
References
- 1. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride in different solvents
An In-depth Technical Guide to the Solubility of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document outlines its expected solubility profile based on the general principles of organic chemistry and data for analogous compounds. Furthermore, it provides detailed experimental protocols for researchers to determine the precise solubility in various solvents.
Predicted Solubility Profile
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is an organic salt. The presence of two hydrochloride moieties significantly influences its solubility. As a general principle, the salt form of an amine increases its polarity, thereby enhancing its solubility in polar solvents, particularly water. Conversely, its solubility in non-polar organic solvents is expected to be limited.
The expected qualitative solubility of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride in a range of common laboratory solvents is summarized in the table below. It is important to note that these are predictions and should be confirmed experimentally.
| Solvent | Predicted Solubility | Rationale |
| Water | High | The dihydrochloride salt is ionic and can form strong hydrogen bonds with water. |
| Methanol | Moderate to High | Methanol is a polar protic solvent capable of hydrogen bonding. |
| Ethanol | Moderate | Ethanol is a polar protic solvent, but its longer alkyl chain reduces polarity compared to methanol. |
| Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a highly polar aprotic solvent capable of dissolving many organic salts. |
| Dimethylformamide (DMF) | Moderate | DMF is a polar aprotic solvent. |
| Acetonitrile | Low to Moderate | Acetonitrile is a polar aprotic solvent but is generally less effective at dissolving salts than DMSO or DMF. |
| Acetone | Low | Acetone has lower polarity compared to the aforementioned polar aprotic solvents. |
| Dichloromethane (DCM) | Very Low | DCM is a non-polar solvent and is not expected to effectively solvate the ionic dihydrochloride salt. |
| Hexane | Insoluble | Hexane is a non-polar solvent. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, the following experimental protocol, based on the isothermal saturation method, is recommended.
Objective: To determine the solubility of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride in a specific solvent at a given temperature.
Materials:
-
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
-
Selected solvents (e.g., water, ethanol, DMSO) of high purity
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument for quantification.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride to a series of vials.
-
Accurately dispense a known volume (e.g., 1.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a micropipette.
-
Dilute the aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a pre-validated HPLC method or another appropriate analytical technique to determine the concentration of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Caption: A logical workflow for the assessment of compound solubility.
Spectroscopic Analysis of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. Due to the limited availability of public experimental data for this specific salt, this document presents predicted spectroscopic data based on the chemical structure and analysis of related compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this class of molecule. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of diazaspirocyclic compounds in drug development and other scientific disciplines.
Introduction
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine salt. The spirocyclic core imparts a rigid, three-dimensional structure, which is a desirable feature in medicinal chemistry for optimizing interactions with biological targets. The dihydrochloride salt form generally enhances aqueous solubility and stability. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound in any research or development endeavor. This guide outlines the expected spectroscopic features and provides standardized methodologies for their acquisition.
Chemical Structure
IUPAC Name: 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride Molecular Formula: C₉H₂₂Cl₂N₂ Molecular Weight: 229.19 g/mol CAS Number (Free Base): 1158750-28-7
Chemical Structure Diagram:
Methodological & Application
Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride, a valuable spirocyclic diamine scaffold for drug discovery and development. The synthesis is presented as a three-step process commencing with the construction of the core 1,8-diazaspiro[4.5]decane ring system, followed by selective N-methylation, and concluding with the formation of the dihydrochloride salt. This protocol is designed to provide researchers with a clear and reproducible method for obtaining this compound for further investigation.
Introduction
Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional structures that can effectively probe biological space. The diazaspiro[4.5]decane core, in particular, is a key structural motif in a variety of biologically active compounds. The introduction of a methyl group on one of the nitrogen atoms can significantly modulate the pharmacological properties of these molecules, including their potency, selectivity, and pharmacokinetic profiles. This protocol details a practical laboratory-scale synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride, providing a valuable building block for the synthesis of novel therapeutic agents.
Overall Synthesis Scheme
The synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is proposed to proceed via a three-step sequence:
-
Step 1: Synthesis of 8-benzyl-1,8-diazaspiro[4.5]decan-2-one from N-benzyl-4-piperidone and ethyl 2-aminoacetate hydrochloride.
-
Step 2: Reduction of the lactam and debenzylation to afford 1,8-diazaspiro[4.5]decane.
-
Step 3: Selective N-methylation of 1,8-diazaspiro[4.5]decane using the Eschweiler-Clarke reaction to yield 1-Methyl-1,8-diazaspiro[4.5]decane.
-
Step 4: Formation of the dihydrochloride salt by treating the free base with hydrochloric acid.
Experimental Protocols
Step 1: Synthesis of 8-benzyl-1,8-diazaspiro[4.5]decan-2-one
This step involves a condensation and cyclization reaction to form the core spirocyclic lactam.
Materials:
-
N-Benzyl-4-piperidone
-
Ethyl 2-aminoacetate hydrochloride
-
Triethylamine
-
Toluene
-
Dean-Stark apparatus
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add N-benzyl-4-piperidone (1.0 eq), ethyl 2-aminoacetate hydrochloride (1.2 eq), and toluene.
-
Add triethylamine (2.5 eq) to the mixture to neutralize the hydrochloride and facilitate the reaction.
-
Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of 8-benzyl-1,8-diazaspiro[4.5]decan-2-one and Debenzylation
This step reduces the lactam to the corresponding diamine and removes the benzyl protecting group.
Materials:
-
8-benzyl-1,8-diazaspiro[4.5]decan-2-one
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend lithium aluminum hydride (3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 8-benzyl-1,8-diazaspiro[4.5]decan-2-one (1.0 eq) in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench cautiously by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-benzyl-1,8-diazaspiro[4.5]decane.
-
Dissolve the crude product in methanol and add 10% Pd/C.
-
Subject the mixture to hydrogenation at a suitable pressure until the reaction is complete (monitored by TLC).
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to give 1,8-diazaspiro[4.5]decane.
Step 3: Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane (Eschweiler-Clarke Reaction)
This step selectively methylates the N1 position of the diazaspiro[4.5]decane. The Eschweiler–Clarke reaction is a method for the methylation of primary or secondary amines using excess formic acid and formaldehyde.[1][2][3][4] This reductive amination will not produce quaternary ammonium salts, but instead stops at the tertiary amine stage.[1]
Materials:
-
1,8-diazaspiro[4.5]decane
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
Procedure:
-
To a solution of 1,8-diazaspiro[4.5]decane (1.0 eq) in formic acid (excess), add formaldehyde solution (1.1 eq).
-
Heat the reaction mixture at 80-100 °C for several hours.[2]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-Methyl-1,8-diazaspiro[4.5]decane.
Step 4: Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
This final step converts the free base into its more stable and water-soluble dihydrochloride salt.
Materials:
-
1-Methyl-1,8-diazaspiro[4.5]decane
-
Anhydrous diethyl ether or isopropanol
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent)
Procedure:
-
Dissolve the 1-Methyl-1,8-diazaspiro[4.5]decane free base in a minimal amount of anhydrous diethyl ether or isopropanol.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (2.2 equivalents) while stirring.
-
A precipitate should form. Continue stirring for a short period.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Data Presentation
| Step | Reactant | Molar Eq. | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | N-Benzyl-4-piperidone | 1.0 | Ethyl 2-aminoacetate HCl (1.2 eq), Et3N (2.5 eq) | Toluene | Reflux | 12-24 | 70-85 |
| 2 | 8-benzyl-1,8-diazaspiro[4.5]decan-2-one | 1.0 | LAH (3.0 eq), 10% Pd/C, H2 | THF, Methanol | Reflux / RT | 12-24 | 60-75 |
| 3 | 1,8-diazaspiro[4.5]decane | 1.0 | Formaldehyde (1.1 eq), Formic acid (excess) | None | 80-100 | 4-8 | 80-95 |
| 4 | 1-Methyl-1,8-diazaspiro[4.5]decane | 1.0 | HCl (2.2 eq) | Diethyl ether / Isopropanol | 0 | 1 | >95 |
Mandatory Visualization
Caption: Synthetic workflow for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
References
Application Notes and Protocols for 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride in Ligand Development for Muscarinic Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 1-methyl-1,8-diazaspiro[4.5]decane scaffold in the development of ligands targeting muscarinic acetylcholine receptors (mAChRs). While specific binding data for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is not extensively available in public literature, this document leverages data from closely related analogs to illustrate the potential applications and experimental procedures for researchers investigating this chemical series. The focus is on muscarinic M1 and M2 receptors, which are significant targets in neuroscience and other therapeutic areas.
Introduction to the 1,8-Diazaspiro[4.5]decane Scaffold
The 1,8-diazaspiro[4.5]decane core structure is a valuable scaffold in medicinal chemistry. Its rigid, three-dimensional conformation allows for precise orientation of substituents to interact with receptor binding pockets. Derivatives of this scaffold have been investigated for a variety of biological targets, with a notable potential for interaction with G-protein coupled receptors (GPCRs), including muscarinic receptors.
Application in Muscarinic Receptor Ligand Development
Based on studies of closely related analogs, the 1-methyl-1,8-diazaspiro[4.5]decane moiety is a promising starting point for the design of muscarinic receptor agonists. Specifically, analogs such as 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one have demonstrated high affinity for both M1 and M2 muscarinic receptors and have shown partial agonistic activity at M1 receptors.[1] Such compounds are of interest for their potential therapeutic applications in conditions like Alzheimer's disease, where M1 agonists are sought after.[1]
Quantitative Data for Related Compounds
The following table summarizes the in vitro binding affinities of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives, which are close structural analogs of 1-Methyl-1,8-diazaspiro[4.5]decane. This data is crucial for understanding the structure-activity relationship (SAR) and for guiding the design of new ligands.
| Compound ID | R | Receptor | Binding Affinity (Ki, nM) | Reference |
| 6a | CH₃ | M₁ | 7.4 | [1] |
| M₂ | 14 | [1] | ||
| 6b | C₂H₅ | M₁ | 12 | [1] |
| M₂ | 110 | [1] | ||
| 6c | n-C₃H₇ | M₁ | 27 | [1] |
| M₂ | 240 | [1] |
Table 1: Muscarinic Receptor Binding Affinities of 2-Alkyl-8-methyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one Analogs. Data extracted from literature for illustrative purposes.[1]
Experimental Protocols
Detailed methodologies are provided below for key experiments in the characterization of 1-Methyl-1,8-diazaspiro[4.5]decane derivatives as muscarinic receptor ligands.
Protocol 1: Radioligand Binding Assay for M1 and M2 Receptors
This protocol is used to determine the binding affinity (Ki) of a test compound for muscarinic M1 and M2 receptors.
Materials:
-
Membrane preparations from cells expressing human M1 or M2 receptors.
-
Radioligand: [³H]pirenzepine for M1, [³H]AF-DX 384 for M2.
-
Test compound: 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride or its analogs.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Atropine (1 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 1 µM atropine (for non-specific binding) or test compound dilution.
-
50 µL of radioligand at a final concentration close to its Kd value.
-
100 µL of receptor membrane preparation (protein concentration optimized for the assay).
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Diagram 1: Workflow for a competitive radioligand binding assay.
Protocol 2: Phosphoinositide (PI) Hydrolysis Functional Assay for M1 Receptor Agonism
This assay measures the functional activity of a compound at the M1 muscarinic receptor, which couples to the Gq signaling pathway, leading to the hydrolysis of phosphoinositides.
Materials:
-
CHO or HEK293 cells stably expressing the human M1 receptor.
-
[³H]myo-inositol.
-
Cell culture medium (e.g., DMEM/F12).
-
Assay buffer: Krebs-Ringer bicarbonate buffer containing 10 mM LiCl.
-
Test compound: 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride or its analogs.
-
Positive control: Carbachol (a known muscarinic agonist).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Seed M1-expressing cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating with [³H]myo-inositol (0.5 µCi/mL) in inositol-free medium for 24 hours.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with assay buffer for 15 minutes at 37°C.
-
Add varying concentrations of the test compound or carbachol to the wells and incubate for 60 minutes at 37°C.
-
Terminate the reaction by adding ice-cold 0.4 M perchloric acid.
-
Neutralize the samples with 0.36 M KOH/0.2 M K₂CO₃.
-
Separate the inositol phosphates from free inositol using Dowex AG1-X8 columns.
-
Load the supernatant onto the columns.
-
Wash the columns with water.
-
Elute the total inositol phosphates with 1 M ammonium formate/0.1 M formic acid.
-
-
Quantify the eluted radioactivity by liquid scintillation counting.
-
Determine the EC₅₀ and Emax values by fitting the concentration-response data to a sigmoidal curve.
Diagram 2: M1 muscarinic receptor Gq signaling pathway.
Conclusion
The 1-methyl-1,8-diazaspiro[4.5]decane scaffold represents a promising starting point for the development of novel muscarinic receptor ligands. The data from close analogs suggest that derivatives of this scaffold can exhibit high affinity for M1 and M2 receptors, with the potential for functional agonism. The protocols provided herein offer a framework for researchers to characterize the binding and functional properties of new compounds based on this scaffold, facilitating their evaluation as potential therapeutic agents. Further optimization of the substituents on the spirocyclic core could lead to the discovery of potent and selective muscarinic receptor modulators.
References
1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride: A Versatile Scaffold for Drug Discovery
Application Notes & Protocols
Introduction
The 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride scaffold represents a promising starting point for the development of novel therapeutics. As a spirocyclic diamine, it offers a rigid, three-dimensional structure that can be strategically modified to interact with a variety of biological targets. The inherent structural complexity and synthetic tractability of diazaspiro[4.5]decane derivatives make them attractive candidates for library synthesis and lead optimization in drug discovery. This document provides an overview of the potential applications of this scaffold, drawing upon data from closely related diazaspiro[4.5]decane analogs, and offers generalized protocols for its utilization in research settings.
The core advantages of employing spirocyclic scaffolds like 1-Methyl-1,8-diazaspiro[4.5]decane in medicinal chemistry include the ability to introduce greater three-dimensionality (higher Fsp3 character) into drug candidates. This can lead to improved potency, selectivity, and pharmacokinetic properties.[1] The rigid nature of the spirocycle can also lock in bioactive conformations, enhancing binding affinity to the target protein.
Due to the limited availability of specific biological data for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride, this document leverages findings from structurally similar compounds, such as 1,3,8-triazaspiro[4.5]decane and 2,8-diazaspiro[4.5]decane derivatives, to illustrate the potential of this scaffold class. These related compounds have shown activity as inhibitors of kinases and as modulators of G-protein coupled receptors (GPCRs).[2][3][4]
Potential Therapeutic Applications
Derivatives of the diazaspiro[4.5]decane scaffold have been investigated for a range of therapeutic applications, highlighting the versatility of this chemical framework.
-
Oncology: As inhibitors of key signaling kinases such as TYK2/JAK1, derivatives have shown potential in the treatment of inflammatory diseases and cancers.[3] The scaffold can be elaborated to target the ATP-binding site of these enzymes.
-
Inflammatory Diseases: By targeting kinases like RIPK1, which is involved in necroptosis, diazaspiro[4.5]decane analogs could offer therapeutic benefits in inflammatory conditions.[4]
-
Neurological Disorders: The 1,3,8-triazaspiro[4.5]decane scaffold has been identified as a novel chemotype for δ-opioid receptor (DOR) selective agonists, suggesting potential applications in pain management and other neurological and psychiatric disorders.[2]
-
Cardiovascular Diseases: Certain derivatives have been explored as inhibitors of the mitochondrial permeability transition pore (mPTP), which plays a role in ischemia-reperfusion injury, and as antihypertensive agents by acting as α-adrenergic blockers.[1][5]
Data Presentation
The following tables summarize quantitative data for representative diazaspiro[4.5]decane derivatives from the literature, illustrating their potential potency and selectivity.
Table 1: Kinase Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives [3][4]
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay |
| Compound 48 | TYK2 | 6 | Cellular p-STAT3 inhibition |
| JAK1 | 37 | Cellular p-STAT3 inhibition | |
| JAK2 | >1000 | Cellular p-STAT3 inhibition | |
| Compound 41 | RIPK1 | 92 | U937 cell necroptosis assay |
Table 2: Receptor Binding and Functional Activity of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives [2]
| Compound ID | Target Receptor | pEC50 (β-arrestin recruitment) | Emax (%) |
| Compound 1 | δ-opioid Receptor | 7.1 | 100 |
| Compound 2 | δ-opioid Receptor | 6.8 | 40 |
| Compound 3 | δ-opioid Receptor | 6.7 | 29 |
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of libraries based on the 1-Methyl-1,8-diazaspiro[4.5]decane scaffold. These are adapted from methodologies reported for analogous compounds.
Protocol 1: General Synthesis of N-Substituted 1,8-Diazaspiro[4.5]decane Derivatives
This protocol outlines a general method for the derivatization of the 1-Methyl-1,8-diazaspiro[4.5]decane core via reductive amination or acylation, common reactions for modifying secondary amines.
Materials:
-
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
-
Aldehyde or ketone of choice
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride
-
Acid chloride or activated carboxylic acid of choice
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure (Reductive Amination):
-
To a solution of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in DCM, add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Procedure (Acylation):
-
To a solution of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in DCM, add the desired acid chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to screen for inhibitors of a target kinase, such as TYK2/JAK1 or RIPK1.
Materials:
-
Recombinant human kinase (e.g., TYK2, JAK1, RIPK1)
-
Kinase substrate (peptide or protein)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (derivatives of 1-Methyl-1,8-diazaspiro[4.5]decane)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound, recombinant kinase, and the appropriate substrate in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced with the ADP-Glo™ assay.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 3: GPCR β-Arrestin Recruitment Assay
This protocol outlines a cell-based assay to identify agonists or antagonists of a target GPCR, such as the δ-opioid receptor, by measuring β-arrestin recruitment.
Materials:
-
HEK293 cells stably co-expressing the target GPCR and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® from DiscoverX)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds
-
Reference agonist
-
Assay buffer
-
Detection reagents for the enzyme complementation system
-
96- or 384-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the engineered HEK293 cells in 96- or 384-well plates and incubate overnight.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Remove the cell culture medium and add the compound dilutions to the cells.
-
Incubate at 37 °C for the recommended time (e.g., 90 minutes).
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Measure the luminescence using a plate reader.
-
For agonist mode, calculate the percent activity relative to the maximal stimulation by a reference agonist.
-
For antagonist mode, pre-incubate with the test compound before adding a fixed concentration of the reference agonist.
-
Determine EC50 or IC50 values from the dose-response curves.
Mandatory Visualization
Caption: General workflow for drug discovery using the 1-Methyl-1,8-diazaspiro[4.5]decane scaffold.
Caption: Potential signaling pathways modulated by 1-Methyl-1,8-diazaspiro[4.5]decane derivatives.
References
- 1. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Selective Mono-Boc Protection of Diazaspiro[4.5]decane Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective protection of one of the two secondary amine functionalities in symmetrical diazaspiro[4.5]decane scaffolds is a critical step in the synthesis of complex molecules for drug discovery and development. The tert-butyloxycarbonyl (Boc) group is an ideal protecting group due to its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions. Achieving mono-protection over di-protection is a significant challenge. This document details a robust and efficient protocol for the selective mono-Boc protection of 2,8-diazaspiro[4.5]decane, a common diazaspiroalkane core. The presented method is based on the principle of mono-protonation to differentiate the two chemically equivalent amine groups prior to acylation.
Principle of Selective Mono-Protection
For a symmetrical diamine, direct reaction with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically results in a statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct, complicating purification and reducing the yield of the target compound.
A highly effective strategy to achieve selectivity involves the mono-protonation of the diamine with one equivalent of an acid.[1][2] The resulting ammonium salt is deactivated towards acylation, leaving the remaining free amine to react selectively with the (Boc)₂O. Subsequent neutralization yields the mono-Boc protected product in high purity. This "one-pot" procedure is efficient and scalable.[2]
Data Presentation
The following table summarizes representative quantitative data for the selective mono-Boc protection of cyclic diamines using the mono-protonation strategy. While specific data for 2,8-diazaspiro[4.5]decane is not extensively published, the data from analogous structures like piperazine and cyclohexane-1,2-diamine demonstrate the efficacy of the method.
| Substrate (Amine) | Acid (1 eq.) | Solvent | (Boc)₂O (eq.) | Temp (°C) | Time (h) | Yield (%) of Mono-Boc Product | Reference |
| Cyclohexane-1,2-diamine | HCl (in situ from Me₃SiCl) | Methanol | 1.0 | RT | 1 | 66 | [2] |
| Piperazine | HCl | Methanol/H₂O | 1.0 | RT | 1 | ~80 (Typical) | [1][3] |
| Ethylenediamine | HCl | Methanol/H₂O | 1.0 | RT | 1 | 87 | [1] |
| 2,8-Diazaspiro[4.5]decane | HCl (in situ from Me₃SiCl) | Methanol | 1.1 | RT | 2-4 | >80 (Expected) | Adapted Protocol |
Experimental Protocols
This section provides a detailed methodology for the selective mono-Boc protection of 2,8-diazaspiro[4.5]decane.
Protocol: Selective Mono-Boc Protection using in situ HCl Generation
This protocol is adapted from established methods for other cyclic diamines and is expected to provide high selectivity and yield.[2]
Materials:
-
2,8-Diazaspiro[4.5]decane (1.0 eq.)
-
Anhydrous Methanol (MeOH)
-
Chlorotrimethylsilane (Me₃SiCl) (1.0 eq.)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.)
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,8-diazaspiro[4.5]decane (1.0 eq.) in anhydrous methanol (approx. 0.2 M concentration).
-
Mono-protonation: Cool the solution to 0 °C using an ice bath. While stirring, add chlorotrimethylsilane (1.0 eq.) dropwise to the solution. The Me₃SiCl reacts with methanol to generate one equivalent of HCl in situ, protonating one of the amine nitrogens. Allow the mixture to stir at 0 °C for 30 minutes.
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate (1.1 eq.), either as a solid or dissolved in a minimal amount of methanol.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Dissolve the residue in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize the excess acid and quench the reaction.
-
Wash the organic layer with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product, tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate, can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and the experimental workflow.
Caption: Reaction scheme for the selective mono-Boc protection.
Caption: Experimental workflow for mono-Boc protection.
References
Application Notes and Protocols for the Characterization of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a spirocyclic diamine of interest in pharmaceutical and chemical research. Its unique three-dimensional structure and basic nitrogen centers make it a valuable scaffold in medicinal chemistry. As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility, facilitating its handling and formulation. Accurate and comprehensive characterization of this compound is crucial for quality control, regulatory compliance, and understanding its chemical and biological properties.
These application notes provide detailed protocols for the analytical characterization of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Analytical Workflow
The following diagram illustrates the typical workflow for the comprehensive characterization of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Caption: Overall workflow for the synthesis, purification, and analytical characterization of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is presented below.
| Property | Value |
| Molecular Formula | C₉H₂₀Cl₂N₂ |
| Molecular Weight | 227.18 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and methanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Experimental Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD). The use of a deuterated solvent is crucial as the deuterium signal is used by the spectrometer for stabilization.
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Cap the NMR tube securely.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Spectral Width: 0 to 200 ppm
Expected Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. These are estimated values based on structurally similar compounds and the effects of protonation.
Table 1: Predicted ¹H NMR Chemical Shifts (in D₂O)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| N-CH₃ | ~ 3.0 | s | 3H | Methyl group on nitrogen |
| Piperidine Ring CH₂ | 3.2 - 3.6 | m | 8H | Methylene groups adjacent to nitrogen |
| Pyrrolidine Ring CH₂ | 2.0 - 2.4 | m | 4H | Methylene groups in the pyrrolidine ring |
| NH₂⁺ | 4.8 (variable) | br s | 2H | Protons on protonated nitrogens |
Table 2: Predicted ¹³C NMR Chemical Shifts (in D₂O)
| Carbon | Chemical Shift (δ, ppm) | Assignment |
| N-CH₃ | ~ 45 | Methyl group on nitrogen |
| Spiro Carbon | ~ 70 | Quaternary carbon at the spiro junction |
| Piperidine Ring CH₂ (adjacent to N) | ~ 50 - 55 | Methylene carbons adjacent to nitrogen |
| Piperidine Ring CH₂ (other) | ~ 25 - 30 | Other methylene carbons in the piperidine ring |
| Pyrrolidine Ring CH₂ | ~ 35 - 40 | Methylene carbons in the pyrrolidine ring |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its molecular formula.
Experimental Protocol
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile/water.
-
For electrospray ionization (ESI), the sample can be directly infused or injected into an LC-MS system.
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
Expected Mass Spectrum Data
The mass spectrum is expected to show the molecular ion of the free base.
Table 3: Expected m/z Peaks
| m/z | Ion |
| 155.16 | [M+H]⁺ (Monoisotopic mass of the free base C₉H₁₈N₂) |
| 177.14 | [M+Na]⁺ |
digraph "Mass Spectrometry Fragmentation" { graph [nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Parent [label="1-Methyl-1,8-diazaspiro[4.5]decane\n(Free Base)\nm/z = 154"]; Fragment1 [label="Loss of CH₃\nm/z = 139"]; Fragment2 [label="Piperidine Ring Opening"]; Fragment3 [label="Pyrrolidine Ring Opening"];
Parent -> Fragment1 [label="α-cleavage"]; Parent -> Fragment2; Parent -> Fragment3; }
Caption: Potential fragmentation pathways for 1-Methyl-1,8-diazaspiro[4.5]decane in mass spectrometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound. Due to the polar nature of the amine dihydrochloride, a reversed-phase method with an ion-pairing agent or a hydrophilic interaction liquid chromatography (HILIC) method is suitable.
Experimental Protocol
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase A at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of about 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Instrument Parameters (Reversed-Phase HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (due to the lack of a strong chromophore, a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can also be used for better sensitivity).
-
Injection Volume: 10 µL
Expected Results
A pure sample of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride should exhibit a single major peak. The retention time will depend on the specific HPLC conditions. The purity is calculated based on the area percentage of the main peak.
Table 4: HPLC Purity Analysis
| Parameter | Expected Value |
| Retention Time | Dependent on specific column and mobile phase conditions |
| Purity | ≥ 98% |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the compound, which is used to confirm the empirical and molecular formula.
Experimental Protocol
Sample Preparation:
-
The sample must be thoroughly dried to remove any residual solvent or moisture. This can be done by drying under high vacuum for several hours.
-
Accurately weigh 2-3 mg of the dried sample into a tin capsule.
Instrumentation:
-
A calibrated CHN analyzer is used for the determination of carbon, hydrogen, and nitrogen.
-
Chlorine content can be determined by titration or ion chromatography after combustion of the sample.
Expected Composition
The theoretical elemental composition is calculated from the molecular formula C₉H₂₀Cl₂N₂.
Table 5: Elemental Analysis Data
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 47.58 | ± 0.4% of theoretical |
| Hydrogen (H) | 8.87 | ± 0.4% of theoretical |
| Nitrogen (N) | 12.33 | ± 0.4% of theoretical |
| Chlorine (Cl) | 31.22 | ± 0.4% of theoretical |
Conclusion
The combination of NMR, Mass Spectrometry, HPLC, and Elemental Analysis provides a comprehensive characterization of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. The data obtained from these methods should be consistent with the proposed structure and expected purity levels, ensuring the quality and reliability of the compound for research and development purposes.
Application Notes and Protocols for Developing Novel Kinase Inhibitors Using Diazaspiro Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. Diazaspiro scaffolds have emerged as a promising structural motif in the design of novel kinase inhibitors. Their rigid, three-dimensional structures allow for precise orientation of substituents to interact with key residues within the ATP-binding pocket of kinases, leading to high potency and selectivity.
These application notes provide a comprehensive overview of the development of kinase inhibitors based on diazaspiro scaffolds, with a focus on inhibitors targeting key kinases in oncology and immunology. This document includes quantitative data for representative compounds, detailed experimental protocols for their synthesis and evaluation, and diagrams of the relevant signaling pathways to provide a thorough resource for researchers in this field.
Data Presentation
The following tables summarize the in vitro potency of representative kinase inhibitors incorporating diazaspiro scaffolds.
Table 1: Potency of a 2,8-Diazaspiro[4.5]decan-1-one Derivative against TYK2 and JAK Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Selectivity vs. JAK2 | Reference |
| Compound 48 | TYK2 | 6 | >23-fold | [1][2] |
| JAK1 | 37 | >23-fold | [1][2] | |
| JAK2 | >869 | - | [1][2] |
Compound 48 is a potent and selective dual inhibitor of TYK2 and JAK1.[1][2]
Table 2: In Vitro Activity of 1-{2,7-Diazaspiro[3.5]non-2-yl}prop-2-en-1-one Derivatives Against KRAS G12C
| Compound ID | Cellular pERK Inhibition IC₅₀ (nM) | Cell Growth Inhibition IC₅₀ (nM) | Reference |
| Compound 1 | 8.8 | 8.8 | [3] |
| ASP6918 | 1.2 | 1.2 | [3] |
ASP6918 demonstrates potent inhibition of cellular pERK and cell growth in KRAS G12C mutant cell lines.[3]
Table 3: Cytotoxicity of Azaspirooxindolinone Derivatives in ITK- and BTK-Positive Cancer Cell Lines
| Compound ID | Cell Line (Target) | IC₅₀ (µM) | Reference |
| Compound 3d | Jurkat (ITK-positive) | 3.58 | [4][5] |
| Ramos (BTK-positive) | 3.06 | [4][5] | |
| Compound 3j | Jurkat (ITK-positive) | 4.16 | [4][5] |
| Ramos (BTK-positive) | 1.38 | [4][5] | |
| Compound 3f | Ramos (BTK-positive) | 1.82 | [4][5] |
| Compound 3g | Ramos (BTK-positive) | 1.42 | [4][5] |
These compounds show varying degrees of cytotoxicity against cancer cell lines expressing ITK and BTK.[4][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways targeted by the described inhibitors and a general workflow for kinase inhibitor discovery.
Caption: The JAK-STAT signaling pathway, a key regulator of immune responses.
Caption: The RAS-RAF-MEK-ERK (MAPK) signaling pathway, crucial for cell growth.
Caption: A general workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
Protocol 1: General Synthesis of a Diazaspiro Scaffold
This protocol provides a representative, generalized procedure for the synthesis of a diazaspiro scaffold, which can be further functionalized to generate a library of kinase inhibitors.
Materials:
-
Appropriate starting materials (e.g., a cyclic ketone and a diamine)
-
Solvents (e.g., methanol, dichloromethane)
-
Reagents for cyclization (e.g., an acid catalyst)
-
Reagents for purification (e.g., silica gel for column chromatography)
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting cyclic ketone in a suitable solvent such as methanol.
-
Addition of Reagents: To this solution, add the diamine and a catalytic amount of an acid (e.g., acetic acid).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired diazaspiro compound.
-
Characterization: Confirm the structure of the synthesized scaffold using analytical techniques such as NMR spectroscopy and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method for determining the inhibitory activity of a compound against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).[6][7][8]
Materials:
-
Kinase-specific substrate peptide[9]
-
ATP[9]
-
Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[7][8]
-
Test compounds (diazaspiro derivatives) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%).[10]
-
Kinase Reaction:
-
Add the diluted test compound or vehicle (DMSO in kinase buffer) to the wells of the assay plate.[6]
-
Add a solution containing the kinase and its specific substrate peptide in kinase buffer.[6]
-
Initiate the kinase reaction by adding ATP solution. The final ATP concentration should be near the Kₘ for the enzyme.[6]
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[6]
-
Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase-luciferin reaction. Incubate for 30 minutes at room temperature.[6]
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.[6]
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Cellular Assay for KRAS G12C Inhibition (Western Blot)
This protocol describes how to assess the ability of a diazaspiro-based inhibitor to block KRAS G12C signaling in a cellular context by measuring the phosphorylation of a downstream effector, ERK.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium
-
Test compound (diazaspiro-based KRAS G12C inhibitor)
-
PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed KRAS G12C mutant cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK and total-ERK overnight at 4°C. A loading control like GAPDH should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-ERK and total-ERK. Normalize the phospho-ERK signal to the total-ERK signal for each sample. The reduction in the p-ERK/total-ERK ratio in treated cells compared to the vehicle control indicates the inhibitory activity of the compound.
Conclusion
Diazaspiro scaffolds represent a versatile and powerful platform for the design of novel kinase inhibitors. The structural rigidity and three-dimensional nature of these scaffolds enable the development of highly potent and selective compounds targeting a range of kinases implicated in human disease. The protocols and data presented in these application notes provide a solid foundation for researchers to explore the potential of diazaspiro-based inhibitors in their own drug discovery programs. Further optimization of these scaffolds holds the promise of delivering next-generation therapeutics for cancer and other debilitating diseases.
References
- 1. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. imtm.cz [imtm.cz]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Diazaspiro[4.5]decane Derivatives in CNS Drug Development
The diazaspiro[4.5]decane core is a versatile scaffold that has been incorporated into molecules targeting various biological pathways relevant to CNS pathophysiology. Research on related compounds suggests potential therapeutic applications in areas requiring modulation of adrenergic signaling and protection against mitochondrial dysfunction.
Modulation of Adrenergic Receptors
Certain derivatives of the diazaspiro[4.5]decane scaffold have been shown to interact with adrenergic receptors, which are key targets in the treatment of various CNS disorders, including depression, anxiety, and ADHD. Specifically, analogs such as 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have demonstrated activity as alpha-adrenergic receptor antagonists.[1]
Data Presentation: Adrenergic Receptor Antagonism
While specific binding affinities for 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives are not extensively detailed in the available literature, studies have qualitatively described their activity. For instance, compound 8 (8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one) was found to be more selective for α1-adrenoceptors, whereas compound 29 (3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[2][3]decan-2-one) was primarily an α2-adrenoceptor antagonist.[1]
| Compound Class | Target | Activity | Reference |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | α1- and α2-Adrenergic Receptors | Antagonism | [1] |
Signaling Pathway: α1-Adrenergic Receptor Antagonism
Antagonism of the α1-adrenergic receptor by a diazaspiro[4.5]decane derivative would block the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine. This can lead to a variety of physiological responses depending on the specific receptor subtype and tissue. The diagram below illustrates the canonical Gq-coupled signaling pathway that is inhibited by an α1-antagonist.
Experimental Protocol: Radioligand Binding Assay for Adrenergic Receptors
This protocol is adapted from standard methods for determining the binding affinity of a test compound to adrenergic receptors.[3][4][5][6][7]
Objective: To determine the inhibitory constant (Ki) of a diazaspiro[4.5]decane derivative for α1 or α2 adrenergic receptors.
Materials:
-
Test Compound: 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride or other derivatives.
-
Membrane Preparation: From tissues or cultured cells expressing the adrenergic receptor subtype of interest (e.g., rat cerebral cortex for α1, human platelets for α2).
-
Radioligand:
-
For α1 receptors: [³H]-Prazosin.
-
For α2 receptors: [³H]-Rauwolscine or [³H]-Yohimbine.
-
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Non-specific Binding Control: 10 µM Phentolamine.
-
96-well microplates, glass fiber filters, filtration apparatus, and a scintillation counter.
Procedure:
-
Membrane Preparation: a. Homogenize tissue or cells in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors. b. Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and debris. c. Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes. d. Resuspend the pellet in assay buffer, determine protein concentration, and store at -80°C.
-
Binding Assay: a. In a 96-well plate, set up the following in triplicate:
- Total Binding: Membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.
- Non-specific Binding: Membrane preparation, radioligand, and non-specific binding control.
- Competitive Binding: Membrane preparation, radioligand, and varying concentrations of the test compound. b. The final assay volume is typically 200-250 µL. c. Incubate the plate at room temperature for 60-90 minutes. d. Terminate the reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer. f. Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding = Total binding - Non-specific binding. b. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inhibition of the Mitochondrial Permeability Transition Pore (mPTP)
Derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as inhibitors of the mitochondrial permeability transition pore (mPTP).[8][9][10][11][12] The opening of the mPTP is a critical event in some forms of cell death and is implicated in the pathophysiology of several neurodegenerative diseases.[8][13] These compounds appear to exert their inhibitory effect by targeting the c-subunit of the F1/FO-ATP synthase complex.[8][10]
Data Presentation: mPTP Inhibition
Quantitative data for the mPTP inhibitory activity of 1,3,8-triazaspiro[4.5]decane derivatives is emerging. For example, some compounds in this class have shown potent inhibition of mPTP opening in cellular assays.
| Compound Class | Target | Activity | Example IC50/EC50 | Reference |
| 1,3,8-Triazaspiro[4.5]decane Derivatives | F1/FO-ATP synthase c-subunit | mPTP Inhibition | Micromolar to sub-micromolar range in cell-based assays | [9][10] |
Mechanism of Action: mPTP Inhibition
The proposed mechanism involves the binding of the diazaspiro[4.5]decane derivative to the c-subunit of ATP synthase, which is believed to be a key component of the mPTP. This interaction stabilizes the closed state of the pore, preventing the influx of solutes and water into the mitochondrial matrix, thereby preserving mitochondrial integrity and preventing cell death.
References
- 1. Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride | 1432679-85-0 [smolecule.com]
- 3. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects [mdpi.com]
- 10. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction [pubmed.ncbi.nlm.nih.gov]
- 11. sfera.unife.it [sfera.unife.it]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial Permeability Transition Pore Assay Kit (ab239704) is not available | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
This technical support guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. It provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during the synthesis, purification, and handling of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Deactivated reducing agent in the reductive amination step. | Use a freshly opened or properly stored reducing agent. Ensure anhydrous conditions if the chosen reducing agent is moisture-sensitive. | |
| Steric hindrance from the N-methyl group on the piperidone. | While N-methyl-4-piperidone is the desired starting material, significant steric hindrance is not anticipated. However, optimizing the reaction temperature and time can help overcome any minor steric effects. | |
| Formation of Side Products | Incomplete amination leading to the presence of starting materials. | Ensure the correct stoichiometry of reactants. A slight excess of ethylenediamine can be used to drive the reaction to completion. |
| Over-alkylation or side reactions of ethylenediamine. | Control the reaction temperature and add the reducing agent portion-wise to manage the reaction's exothermicity. | |
| Polymerization of reactants. | Maintain dilute conditions and control the temperature to minimize polymerization, which can be a concern with diamines and carbonyl compounds. | |
| Difficult Product Isolation and Purification | The free base is a polar, potentially water-soluble oil that is difficult to handle and purify. | Convert the crude product to its dihydrochloride salt to facilitate crystallization and handling.[1] |
| Streaking on silica gel TLC/column chromatography. | The basic nature of the diamine can interact strongly with acidic silica gel. Add a small percentage of a basic modifier (e.g., 0.5-1% triethylamine or ammonia in the eluent) or use an alternative stationary phase like alumina.[1] | |
| Issues with Dihydrochloride Salt Formation | The salt does not precipitate or crystallize. | Ensure the solution of the free base is sufficiently concentrated before adding hydrochloric acid. If crystallization is slow, try scratching the inside of the flask, seeding with a crystal, or cooling the solution. |
| The resulting salt is hygroscopic and difficult to handle. | Dry the dihydrochloride salt thoroughly under high vacuum. Store the final product in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride?
A common and effective method is the reductive amination of N-methyl-4-piperidone with ethylenediamine, followed by the formation of the dihydrochloride salt. This multi-step process involves the initial formation of an aminal or enamine intermediate, which is then reduced in situ to the desired spirodiamine.
Q2: What are the critical parameters to control during the reductive amination step?
The critical parameters include reaction temperature, the choice and quality of the reducing agent, and the stoichiometry of the reactants. The reaction should be carefully monitored to ensure complete conversion and to minimize the formation of side products.
Q3: How can I effectively purify the free base of 1-Methyl-1,8-diazaspiro[4.5]decane?
Due to its polarity and basicity, purification of the free base can be challenging.[1] Column chromatography on silica gel with a mobile phase containing a basic modifier is a common approach.[1] Alternatively, conversion to the dihydrochloride salt often allows for purification by recrystallization.[1]
Q4: What is the best way to form the dihydrochloride salt?
A typical procedure involves dissolving the purified free base in a suitable solvent (e.g., isopropanol, ethanol, or diethyl ether) and adding a solution of hydrogen chloride in the same or a compatible solvent. The dihydrochloride salt will then precipitate and can be collected by filtration.
Q5: How should I store 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride?
As with many amine salts, the dihydrochloride can be hygroscopic. It is recommended to store the compound in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere to prevent moisture uptake.[1]
Experimental Protocols
Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane
This protocol describes the synthesis of the free base via reductive amination.
Materials:
-
N-Methyl-4-piperidone
-
Ethylenediamine
-
Sodium triacetoxyborohydride (STAB) or another suitable reducing agent
-
Dichloromethane (DCM), anhydrous
-
Methanol, anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-4-piperidone (1 equivalent) in anhydrous dichloromethane.
-
Add ethylenediamine (1-1.2 equivalents) to the solution at room temperature and stir for 30 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 1-Methyl-1,8-diazaspiro[4.5]decane as an oil.
Formation of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
Materials:
-
Crude 1-Methyl-1,8-diazaspiro[4.5]decane
-
Isopropanol or Ethanol
-
2 M Hydrogen chloride in diethyl ether or a solution of HCl in the chosen alcohol
-
Diethyl ether (for precipitation, if needed)
Procedure:
-
Dissolve the crude 1-Methyl-1,8-diazaspiro[4.5]decane in a minimal amount of isopropanol or ethanol.
-
Slowly add a 2 M solution of hydrogen chloride in diethyl ether or an alcoholic HCl solution (2.2 equivalents) with stirring.
-
A precipitate should form. If not, the addition of diethyl ether can aid in precipitation.
-
Stir the resulting suspension at room temperature for 1-2 hours, then cool in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration and wash with cold diethyl ether.
-
Dry the white solid under high vacuum to yield 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Data Presentation
| Parameter | Reductive Amination | Dihydrochloride Formation |
| Typical Yield | 60-80% (crude) | >90% |
| Purity (crude) | Varies, may contain starting materials and side products | Can be improved by recrystallization |
| Final Purity | - | >98% (after recrystallization) |
| Appearance | Yellow to brown oil (free base) | White to off-white solid (dihydrochloride) |
Visualizations
Caption: Synthetic pathway for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Caption: Troubleshooting workflow for synthesis challenges.
References
Technical Support Center: Purification of Polar Basic Diazaspiro Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of polar basic diazaspiro compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges encountered when purifying polar basic diazaspiro compounds?
A1: Researchers often face several challenges during the purification of polar basic diazaspiro compounds. Due to their inherent polarity and basicity, these compounds can exhibit problematic behavior in common purification techniques. Key challenges include:
-
Poor chromatographic peak shape (tailing or streaking) on silica gel due to strong interactions between the basic amine functionalities and the acidic silanol groups of the stationary phase.[1][2]
-
Low retention in standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.[3]
-
Difficulty in achieving crystallization , with compounds often "oiling out" or remaining as amorphous solids.[4]
-
High water solubility , which can complicate extraction and isolation procedures.[1]
Q2: What are the initial steps to consider when developing a purification strategy for a novel polar basic diazaspiro compound?
A2: A systematic approach is crucial for developing an effective purification strategy.
-
Assess Compound Stability: First, determine the stability of your compound under acidic and basic conditions. This will inform the choice of mobile phase modifiers, extraction conditions, and potential salt formation strategies. A simple test involves spotting the compound on a TLC plate, exposing it to acidic and basic vapors, and observing for degradation.
-
Solubility Screening: Test the solubility of your crude product in a range of common laboratory solvents of varying polarities. This is critical for choosing appropriate solvents for chromatography, extraction, and recrystallization.
-
Thin-Layer Chromatography (TLC) Analysis: Perform TLC using various solvent systems to get a preliminary idea of the separation profile. To counteract the basicity of the compound, you can add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the mobile phase.[1]
-
Small-Scale Test Purification: Before committing to a large-scale purification, test the most promising method on a small aliquot of your crude material.
Q3: Can I use normal-phase flash chromatography on silica gel for these compounds?
A3: Yes, but with modifications. Direct chromatography on silica gel often leads to significant peak tailing and potential compound degradation. To mitigate these issues, it is highly recommended to add a basic modifier to the eluent.[1][2] Common modifiers include:
-
Triethylamine (Et3N) at a concentration of 0.1-2%.
-
Ammonium hydroxide (NH4OH) at a concentration of 0.1-2%.[2]
Alternatively, you can use a different stationary phase, such as alumina, which is less acidic than silica gel.[1]
Q4: When is reversed-phase HPLC a suitable purification method?
A4: Reversed-phase HPLC (RP-HPLC) is a powerful technique for purifying polar compounds.[1] However, standard C18 columns may not provide sufficient retention for highly polar diazaspiro compounds. To improve retention and peak shape:
-
Use a highly aqueous mobile phase. Some modern stationary phases are designed to be stable in 100% aqueous conditions.[5]
-
Add an acidic modifier to the mobile phase, such as trifluoroacetic acid (TFA) or formic acid (typically at 0.1%). This protonates the basic nitrogens, which can improve peak shape and retention.[6]
-
Consider a polar-endcapped or polar-embedded C18 column , which are designed to provide better retention for polar analytes.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) is another excellent alternative that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is well-suited for retaining and separating very polar compounds.[8]
Q5: My compound is an oil and will not crystallize. What can I do?
A5: This is a common issue with polar basic compounds.[1] Here are several strategies to induce crystallization:
-
Salt Formation: Convert the basic diazaspiro compound into a salt, such as a hydrochloride (HCl) or hydrobromide (HBr) salt.[1][9] Salts are often more crystalline than the freebase. This can be achieved by treating a solution of the compound with an acid like HCl in an organic solvent (e.g., diethyl ether or ethanol).[2][10]
-
Co-solvent System: Dissolve your compound in a minimal amount of a hot solvent in which it is highly soluble. Then, slowly add a less polar "anti-solvent" until the solution becomes cloudy. Gently reheat to clarify the solution and then allow it to cool slowly.[4]
-
Scratching and Seeding: If you have a saturated solution, scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[11] If you have a small amount of pure solid, adding a "seed crystal" can initiate crystallization.[11]
Q6: How can I use acid-base extraction to purify my diazaspiro compound?
A6: Acid-base extraction is a liquid-liquid extraction technique that can be very effective for separating basic compounds from neutral or acidic impurities.[12][13] The general procedure is as follows:
-
Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic solution with an aqueous acid (e.g., 1M HCl). The basic diazaspiro compound will be protonated and move into the aqueous layer as a salt.
-
Separate the aqueous layer, which now contains your desired compound.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to deprotonate your compound, causing it to precipitate or be extractable back into an organic solvent.
-
Extract the now neutral compound back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4) and evaporate the solvent to yield the purified compound.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing/Streaking) in Silica Gel Chromatography
| Possible Cause | Troubleshooting Step |
| Strong interaction with acidic silica.[1] | Add a basic modifier (0.1-2% triethylamine or ammonium hydroxide) to the eluent.[1][2] |
| Inappropriate solvent system. | Screen different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane) with the added basic modifier. |
| Compound degradation on silica. | Use a less acidic stationary phase like alumina or consider deactivating the silica gel.[1] |
Issue 2: Low Yield After Purification
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from aqueous layers. | Ensure the pH of the aqueous layer is sufficiently basic (>10) during the back-extraction of the free base. Perform multiple extractions with the organic solvent. |
| Compound loss during solvent removal. | If the compound is volatile, use caution during rotary evaporation (e.g., use a lower temperature and pressure).[14] |
| Adsorption of the compound onto glassware or drying agents. | Rinse all glassware thoroughly with a suitable solvent.[14] Ensure the drying agent is thoroughly washed to recover any adsorbed product.[14] |
| Degradation during purification.[15] | Minimize the time the compound is on the chromatography column.[15] If using RP-HPLC with an acidic modifier, ensure the compound is stable to those conditions. |
Issue 3: Compound Fails to Crystallize ("Oils Out")
| Possible Cause | Troubleshooting Step |
| High concentration of impurities. | First, attempt a preliminary purification step like a quick filtration through a silica plug or an acid-base extraction to remove major impurities.[11] |
| Solution is supersaturated at a temperature above the compound's melting point.[16] | Add more of the "good" solvent to the hot solution to decrease the saturation point, then allow it to cool slowly.[11] |
| Rapid cooling. | Allow the solution to cool to room temperature slowly, then transfer to a refrigerator, and finally to a freezer. Avoid rapid cooling in an ice bath initially.[17] |
| No nucleation sites. | Scratch the inside of the flask with a glass rod or add a seed crystal.[11] |
| Inherent property of the free base. | Convert the compound to a salt (e.g., hydrochloride) which is often more crystalline.[1][9] |
Quantitative Data Summary
The following tables summarize quantitative data from various purification and synthetic procedures involving diazaspiro compounds and related structures.
Table 1: Yields of Purified Diazaspiro Compounds
| Compound Class | Purification Method | Yield (%) | Reference |
| 1,4,8-triazaspiro[4.5]decan-2-one derivatives | Reversed-phase semi-preparative HPLC | 28-38% | [1] |
| 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | Acid-base workup, no chromatography | 60% (overall) | [18] |
| Mono-Boc protected diamines | Acid-base extraction | 66% | [19] |
Table 2: HPLC Conditions for Diazaspiro Compound Analysis
| Compound | Column | Mobile Phase | Retention Time (min) | Reference |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Jupiter C18 | Gradient (details not specified) | 10.69 | [1] |
| (S)-2-(8-benzyl-3-methyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetic acid | Jupiter C18 | Gradient (details not specified) | 11.50 | [1] |
| (S)-2-(3,8-dibenzyl-2-oxo-1,4,8-triazaspiro[4.5]decan-1-yl)acetamide | Jupiter C18 | Gradient (details not specified) | 12.93 | [1] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Purification
This protocol describes a general method for purifying a polar basic diazaspiro compound from neutral and acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture (approx. 1 g) in a suitable organic solvent (e.g., 50 mL of dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 25 mL). Combine the aqueous layers. The target basic compound is now in the aqueous phase as its hydrochloride salt.
-
Removal of Neutral Impurities: Wash the combined aqueous layers with the initial organic solvent (1 x 25 mL) to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO3 solution) with stirring until the pH is >10 (check with pH paper).[5]
-
Back-Extraction: Extract the now-neutralized basic compound from the aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 30 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified diazaspiro compound.
Protocol 2: Boc-Protection of a Diazaspiro Amine for Purification
Protecting one of the amine groups with a tert-butyloxycarbonyl (Boc) group can reduce the polarity and improve the chromatographic behavior of the compound.[1]
-
Reaction Setup: In a round-bottom flask, dissolve the diazaspiro compound (1 mmol) in a suitable solvent such as a mixture of water (9.5 mL) and acetone (0.5 mL).[7]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc2O) (1.1-1.5 equivalents) to the solution. If the reaction is slow, a base like triethylamine or NaOH (1.2 equivalents) can be added.
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-12 hours).[7][16]
-
Work-up: Dilute the reaction mixture with water and extract the Boc-protected product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude Boc-protected compound can now be purified by standard silica gel chromatography.
-
Deprotection: The Boc group can be removed after purification by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane or 4M HCl in dioxane.[16]
Protocol 3: Recrystallization via Salt Formation
This protocol is for inducing crystallization of a diazaspiro free base that is an oil at room temperature.
-
Dissolution: Dissolve the purified oily diazaspiro compound (approx. 500 mg) in a minimal amount of a suitable organic solvent (e.g., diethyl ether or methanol, 5-10 mL).
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Precipitation: Continue adding the acidic solution until a precipitate forms and no further precipitation is observed.
-
Isolation: Collect the solid hydrochloride salt by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold diethyl ether to remove any excess acid and soluble impurities.[3]
-
Drying: Dry the crystalline salt under high vacuum to remove all traces of solvent.
Visualizations
Caption: A decision-making workflow for purifying polar basic diazaspiro compounds.
Caption: Logical flow of an acid-base extraction for diazaspiro compound purification.
References
- 1. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. Separations | Special Issue : Extraction, Purification and Application of Bioactive Compounds [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 15. Synthesis of the 1,8-diazaspiro[4.5] decane system | Semantic Scholar [semanticscholar.org]
- 16. Amine Protection / Deprotection [fishersci.co.uk]
- 17. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
Technical Support Center: Crystallization of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Troubleshooting Crystallization Issues
Crystallization is a critical step in the purification of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride, ensuring high purity and the desired solid-state properties. However, various issues can arise during this process. This guide addresses common problems and provides systematic solutions.
Problem 1: No Crystal Formation Upon Cooling
Possible Causes:
-
Solution is not supersaturated: The concentration of the compound in the solvent is too low.
-
Inappropriate solvent system: The chosen solvent has high solvating power even at low temperatures.
-
Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.
-
Cooling rate is too slow: Slow cooling might not induce nucleation effectively in some systems.
Troubleshooting Steps:
Caption: Troubleshooting workflow for no crystal formation.
Problem 2: Oiling Out Instead of Crystallization
"Oiling out" refers to the separation of the solute as a liquid phase instead of a solid crystalline phase. This is a common issue with amine salts.
Possible Causes:
-
High concentration of impurities: Impurities can lower the melting point of the solid form.
-
Solvent system is too polar or non-polar: An improper solvent/anti-solvent combination can lead to liquid-liquid phase separation.
-
Cooling is too rapid: Rapid cooling can favor the formation of a supersaturated oil over an ordered crystal lattice.
Troubleshooting Steps:
Caption: Troubleshooting workflow for oiling out.
Problem 3: Poor Crystal Quality or Low Yield
Possible Causes:
-
Rapid crystallization: Fast crystal growth can trap impurities and lead to small, poorly formed crystals.
-
Suboptimal solvent system: The solubility gradient might not be ideal for controlled crystallization.
-
Incomplete precipitation: A significant amount of the compound may remain in the mother liquor.
Troubleshooting Steps:
Caption: Troubleshooting workflow for poor crystal quality or low yield.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the crystallization of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride?
A1: For amine dihydrochloride salts, a common and effective approach is to use a polar protic solvent to dissolve the compound and a less polar solvent as an anti-solvent to induce precipitation. A good starting point is dissolving the compound in a minimal amount of hot isopropanol (IPA) and then slowly adding diethyl ether or methyl tert-butyl ether (MTBE) as an anti-solvent until turbidity is observed, followed by slow cooling.
Q2: How can I improve the purity of my crystalline product?
A2: To improve purity, consider the following:
-
Recrystallization: Perform a second crystallization of the obtained solid.
-
Washing: Wash the filtered crystals with a cold solvent in which the product is sparingly soluble but impurities are more soluble. Ethyl acetate or a mixture of isopropanol and diethyl ether are often good choices for washing amine hydrochloride salts.[1]
-
Activated Carbon Treatment: If colored impurities are present, you can treat the solution with activated charcoal before filtration and crystallization.
Q3: My compound is hygroscopic. How does this affect crystallization?
A3: Hygroscopicity, the tendency to absorb moisture from the air, can be a significant issue for hydrochloride salts.[2] Absorbed water can act as an impurity, hindering crystallization or causing the product to become sticky or oily. It is crucial to use anhydrous solvents and perform the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is highly hygroscopic.
Q4: What is the "common ion effect" and how can it impact my crystallization?
A4: The common ion effect can reduce the solubility of a salt in a solution that already contains one of the ions from the salt.[3] In the case of a dihydrochloride salt, performing the crystallization from a solvent containing a source of chloride ions (e.g., HCl in a non-aqueous solvent) can potentially decrease its solubility and improve the crystallization yield. However, it can also lead to precipitation at an acidic pH.[1]
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: In a flask equipped with a condenser and a magnetic stirrer, add the crude 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. Add a minimal amount of the primary solvent (e.g., isopropanol) and heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with filter paper to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, slowly add the anti-solvent (e.g., diethyl ether) dropwise with continuous stirring until the solution becomes slightly turbid.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. For better yields, you can further cool the flask in an ice bath or a refrigerator.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals on the filter with a small amount of cold anti-solvent or a mixture of the primary and anti-solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvents.
Data Presentation
Table 1: Potential Solvent and Anti-Solvent Systems for Crystallization
| Primary Solvent (for dissolution) | Anti-Solvent (for precipitation) | Comments |
| Isopropanol (IPA) | Diethyl Ether | A very common and effective system for amine hydrochlorides.[1] |
| Ethanol (EtOH) | Methyl tert-butyl ether (MTBE) | MTBE is a safer alternative to diethyl ether. |
| Methanol (MeOH) | Ethyl Acetate | Methanol has high solvating power; a larger volume of anti-solvent may be needed. |
| Water | Acetone | Use if the compound is highly water-soluble and sparingly soluble in acetone. Ensure thorough drying to remove water. |
| Acetic Acid | Diethyl Ether | Can be effective for basic compounds, but may form adducts.[2] |
Disclaimer: The information provided in this technical support center is based on general chemical principles and available literature for similar compounds. Specific experimental conditions for 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride may need to be optimized on a case-by-case basis. Always consult the appropriate safety data sheets (SDS) before handling any chemicals.
References
Technical Support Center: Optimizing Diazaspiro Cyclization Reactions
Welcome to the Technical Support Center for optimizing diazaspiro cyclization reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of diazaspirocycles.
Issue 1: Low or No Product Yield
Question: My diazaspiro cyclization reaction is resulting in a low yield or no desired product. What are the common causes and how can I troubleshoot this?
Answer: Low product yield is a frequent issue in complex cyclization reactions. Several factors can contribute to this problem. Here’s a systematic guide to troubleshooting:
-
Catalyst Activity: The catalyst is often the most sensitive component.
-
Deactivation: Catalysts can be deactivated by impurities in the starting materials, solvents, or atmosphere. Ensure all reagents and solvents are pure and dry, and that the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen) if the catalyst is air- or moisture-sensitive.[1]
-
Incorrect Loading: The catalyst loading is crucial. Too little may result in an incomplete reaction, while too much can sometimes lead to side product formation. It is advisable to screen a range of catalyst loadings.
-
Catalyst Choice: The chosen catalyst may not be optimal for your specific substrate. A screening of different catalysts can be highly effective. For instance, in phosphine-catalyzed [3+2] cycloadditions, different phosphines can exhibit varying levels of reactivity.
-
-
Reaction Conditions: Suboptimal reaction conditions can significantly hinder product formation.
-
Temperature: Temperature plays a critical role. Some reactions require elevated temperatures to overcome the activation energy, while others may need lower temperatures to prevent decomposition of starting materials or products. A temperature screening is recommended.
-
Concentration: The concentration of the reactants can influence the reaction rate and the formation of intermolecular side products. High dilution conditions can sometimes favor intramolecular cyclization.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Premature workup can lead to low yields, while extended reaction times might result in product degradation or side reactions.
-
-
Substrate Reactivity: The nature of your starting material is a key determinant of reaction success.
-
Purity: Ensure the starting materials are of high purity. Impurities can act as catalyst poisons or participate in side reactions.
-
Steric and Electronic Effects: Bulky substituents near the reaction center can sterically hinder the cyclization. The electronic properties of the substrate are also important; electron-withdrawing or -donating groups can significantly impact the reactivity.
-
Issue 2: Poor Diastereoselectivity
Question: I am obtaining my desired diazaspirocycle, but as a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?
Answer: Achieving high diastereoselectivity is a common challenge in the synthesis of complex molecules like diazaspirocycles. The following factors are critical for controlling stereochemistry:
-
Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lower activation energy.[1] It is one of the first parameters that should be optimized.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state, thereby affecting the diastereoselectivity. A systematic screening of solvents with different properties (e.g., dichloromethane, toluene, THF, acetonitrile) is highly recommended.[1]
-
Catalyst/Ligand Choice: In catalyzed reactions, the chiral environment provided by the catalyst or its ligand is the primary determinant of stereoselectivity.
-
Screening a variety of ligands with different steric and electronic properties can lead to significant improvements in diastereoselectivity.
-
For asymmetric catalysis, ensure the chiral catalyst is of high enantiomeric purity.
-
-
Substrate Control: The inherent stereochemistry of the substrate or the presence of chiral auxiliaries can direct the stereochemical outcome of the cyclization. Modifying substituents on the substrate can alter its conformational preferences in the transition state, leading to higher diastereoselectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from studies on optimizing diazaspiro cyclization reactions, providing a clear comparison of how different parameters affect the outcome.
Table 1: Optimization of an Iridium-Catalyzed Aza-Spirocyclization of an Indole-Tethered Lactam [2]
| Entry | Catalyst Loading (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) | d.r. (syn:anti) |
| 1 | 1 | CH2Cl2 | -15 | 1 | >95 | 95:5 |
| 2 | 1 | Toluene | -15 | 1 | 85 | 85:15 |
| 3 | 1 | THF | -15 | 1 | 70 | 80:20 |
| 4 | 1 | CH2Cl2 | 0 | 1 | >95 | 90:10 |
| 5 | 1 | CH2Cl2 | 25 | 1 | >95 | 85:15 |
| 6 | 0.1 | CH2Cl2 | -15 | 6 | >95 | 95:5 |
Table 2: Solvent and Temperature Effects on a [3+2] Cycloaddition of an Azomethine Ylide [3][4]
| Entry | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | d.r. |
| 1 | Toluene | None | 111 (reflux) | 24 | 63 | >95:5 |
| 2 | Toluene | Benzoic Acid | 111 (reflux) | 8 | 81 | >95:5 |
| 3 | Dioxane | Benzoic Acid | 101 (reflux) | 12 | 75 | >95:5 |
| 4 | Acetonitrile | Benzoic Acid | 82 (reflux) | 18 | 68 | >95:5 |
| 5 | DMF | None | 80 | 10 min (MW) | 85 | >95:5 |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Lactams [2]
This protocol describes a mild, reductive spirocyclization for the synthesis of aza-spirocyclic indoline products.
Materials:
-
Indole-tethered lactam (1.0 equiv)
-
Vaska's catalyst ([Ir(CO)Cl(PPh₃)₂]) (1 mol %)
-
Tetramethyldisiloxane (TMDS) (3.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the indole-tethered lactam.
-
Dissolve the substrate in anhydrous DCM (to a concentration of 0.1 M).
-
Add Vaska's catalyst to the solution.
-
Cool the reaction mixture to -15 °C in a suitable cooling bath.
-
Add tetramethyldisiloxane (TMDS) dropwise to the cooled solution.
-
Stir the reaction at -15 °C and monitor its progress by TLC or LC-MS (typically 1-6 hours).
-
Upon completion, quench the reaction by adding a few drops of water.
-
Allow the mixture to warm to room temperature and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aza-spiroindoline.
Protocol 2: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis [1]
This protocol outlines a microwave-assisted, three-component reaction for the diastereoselective synthesis of spirooxindole-pyrrolidines.
Materials:
-
Olefinic oxindole (1.0 equiv)
-
Cyclic amine (e.g., tetrahydroisoquinoline) (1.3 equiv)
-
Aryl aldehyde (1.1 equiv)
-
Benzoic acid (0.5 equiv)
-
Anhydrous ethanol
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the olefinic oxindole, the cyclic amine, and the aryl aldehyde.
-
Add anhydrous ethanol as the solvent.
-
Add benzoic acid as the catalyst.
-
Seal the vial tightly.
-
Heat the reaction mixture in a microwave reactor to 125 °C for 30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel to isolate the desired spirooxindole-pyrrolidine diastereomer.
Visualizations
The following diagrams illustrate key workflows and logical relationships to aid in your experimental design and troubleshooting.
Caption: A general troubleshooting workflow for optimizing diazaspiro cyclization reactions.
Caption: Simplified mechanism of a [3+2] cycloaddition to form a diazaspirocycle.
References
stability issues of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride?
A1: As a dihydrochloride salt, the compound is expected to have good solubility in aqueous solutions such as water, buffers, and cell culture media.[1] The two hydrochloride moieties increase the polarity of the molecule, facilitating its dissolution in polar solvents. However, the exact solubility limit can vary depending on the pH, temperature, and ionic strength of the solution.
Q2: What is the likely pH of a solution when 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is dissolved in neutral, unbuffered water?
A2: When dissolved in unbuffered water, 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride will form an acidic solution. This is because the hydrochloride salt will dissociate, releasing free hydrochloric acid. The resulting pH will likely be in the range of 3 to 5, depending on the concentration.
Q3: What are the general recommendations for storing solutions of this compound?
A3: For optimal stability, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, aliquots of the solution should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For short-term storage (24-48 hours), refrigeration at 2-8°C may be acceptable, but this should be verified with a stability study.
Q4: Can I prepare a stock solution in an organic solvent like DMSO or ethanol?
A4: While the dihydrochloride salt has high aqueous solubility, preparing a stock solution in a polar aprotic solvent like DMSO is also common practice. However, the long-term stability in organic solvents is unknown and should be experimentally determined. When diluting a DMSO stock into an aqueous buffer, be mindful of the final DMSO concentration, as it can affect biological assays.
Q5: What are the potential degradation pathways for this molecule in solution?
A5: Based on its structure, which includes a tertiary amine and a secondary amine, potential degradation pathways in solution could include:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can form an N-oxide. This can be accelerated by the presence of dissolved oxygen, metal ions, or exposure to light.
-
pH-dependent degradation: While the hydrochloride salt is generally stable, extreme pH values (highly acidic or highly alkaline) could potentially lead to ring-opening or other rearrangements, although this is less common for this type of stable spirocyclic system.
Troubleshooting Guide
Issue: The pH of my aqueous solution is more acidic than expected.
-
Potential Cause: This is the expected behavior of a dihydrochloride salt in an unbuffered aqueous solution due to the dissociation of HCl.
-
Solution: If your experiment is pH-sensitive, prepare your solution in a suitable buffer system (e.g., PBS, TRIS, HEPES) that can maintain the desired pH. Always measure the final pH of your solution after the compound has been added and adjust if necessary.
Issue: My compound precipitated out of solution after preparation or during storage.
-
Potential Cause 1: Exceeded Solubility Limit. The concentration of your solution may be too high for the chosen solvent or conditions.
-
Solution 1: Try preparing a more dilute solution. You can also gently warm the solution or use sonication to aid dissolution, but be aware that elevated temperatures might accelerate degradation.
-
Potential Cause 2: pH Shift. If the solution was prepared in an unbuffered solvent and the pH shifted, it could affect solubility. The free base form of the amine is less soluble in water than the salt form.
-
Solution 2: Use a buffered solution to maintain a pH where the compound is protonated and soluble. A pH below the pKa of the amines is recommended.
-
Potential Cause 3: "Salting Out". If your solution has a very high salt concentration (e.g., from a buffer), it can decrease the solubility of your compound.
-
Solution 3: If possible, reduce the salt concentration of your buffer or test different buffer systems.
Issue: I am observing a loss of my compound's activity or a decrease in its concentration over time.
-
Potential Cause: Chemical Degradation. The compound may be degrading under your experimental or storage conditions. As mentioned, oxidation is a potential pathway.
-
Solution:
-
Storage: Prepare solutions fresh whenever possible. If you must store them, aliquot and freeze at -80°C.
-
Experimental Conditions: Protect your solution from light by using amber vials or covering them with foil. If oxidation is suspected, consider degassing your solvents or adding an antioxidant (ensure the antioxidant is compatible with your experimental system).
-
Stability Check: Perform a simple stability study. Analyze the concentration of your compound in solution at different time points using an analytical method like HPLC or LC-MS.
-
Issue: The color of my solution has changed over time.
-
Potential Cause: Color change is often an indicator of chemical degradation and the formation of new chromophoric species. This could be due to oxidation or other reactions.
-
Solution: Do not use a solution that has changed color. Discard it and prepare a fresh solution. Investigate the cause by reviewing your storage and handling procedures. Consider if the solution was exposed to light, incompatible materials, or kept at an inappropriate temperature.
Experimental Protocols
Protocol: Short-Term Stability Assessment of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride in Aqueous Buffer
Objective: To determine the stability of the compound in a specific buffer at a given temperature over a 48-hour period.
Materials:
-
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
-
Buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Calibrated pH meter
-
Incubator or water bath at the desired temperature (e.g., 25°C or 37°C)
-
Amber glass vials
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 10 mM) in the chosen buffer. Ensure complete dissolution. This is your Time 0 (T=0) sample.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial peak area or concentration.
-
Incubation: Dispense aliquots of the stock solution into amber vials and place them in the incubator set to the desired experimental temperature.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, and 48 hours), remove one vial from the incubator.
-
Sample Analysis: Analyze the sample by HPLC or LC-MS using the same method as the T=0 sample.
-
Data Analysis:
-
Compare the peak area of the parent compound at each time point to the peak area at T=0.
-
Calculate the percentage of the compound remaining at each time point.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
Data Presentation
Table 1: Example Data Table for Stability Study
| Time Point (Hours) | Temperature (°C) | pH | % Compound Remaining (Relative to T=0) | Observations (e.g., color change, precipitation) |
| 0 | 25 | 7.4 | 100% | Clear, colorless solution |
| 2 | 25 | 7.4 | 99.5% | No change |
| 4 | 25 | 7.4 | 98.9% | No change |
| 8 | 25 | 7.4 | 98.2% | No change |
| 24 | 25 | 7.4 | 95.1% | No change |
| 48 | 25 | 7.4 | 90.3% | Faint yellow tint |
Visualizations
Caption: Troubleshooting workflow for solution stability issues.
Caption: Decision guide for preparing a stable solution.
Caption: Hypothetical oxidation pathway of the tertiary amine.
References
Technical Support Center: Synthesis of Diazaspiro[4.5]decane
Welcome to the Technical Support Center for the synthesis of diazaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and avoid side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in synthesizing the diazaspiro[4.5]decane core?
A1: The synthesis of the diazaspiro[4.5]decane core, often accomplished through the condensation of a cyclic ketone like cyclohexanone with a diamine such as ethylenediamine, is prone to several challenges. Key issues include the formation of polymeric byproducts, tar, and other impurities that can lead to low yields and difficult purification.[1] Achieving high purity requires careful control over reaction conditions, including temperature, reaction time, and the stoichiometry of the reactants.
Q2: What are the primary side reactions to be aware of during the synthesis of 1,8-diazaspiro[4.5]decane from cyclohexanone and ethylenediamine?
A2: The primary side reactions include:
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Aldol Condensation of Cyclohexanone: In the presence of a base or acid catalyst, cyclohexanone can undergo self-condensation to form aldol adducts, which can further dehydrate. This side reaction consumes the starting material and introduces impurities.
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Schiff Base Polymerization: The initial product of the reaction between cyclohexanone and ethylenediamine is a Schiff base (imine). This intermediate can undergo polymerization, especially if the reaction conditions are not optimized, leading to the formation of high molecular weight, often insoluble, materials.
-
Formation of Tarry Byproducts: At elevated temperatures or with prolonged reaction times, complex mixtures of degradation and polymerization products can form, resulting in a tar-like substance that is difficult to remove and significantly lowers the yield of the desired product.
Q3: How can I minimize the formation of polymeric byproducts?
A3: To minimize polymerization, consider the following:
-
Control of Stoichiometry: Use a precise molar ratio of reactants. An excess of either the ketone or the diamine can, in some cases, promote side reactions.
-
Reaction Temperature: Maintain the optimal reaction temperature. High temperatures can accelerate polymerization. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reaction Time: Monitor the reaction progress and stop it once the desired product is formed. Prolonged reaction times can lead to increased polymerization and degradation.
Q4: What is the recommended method for purifying diazaspiro[4.5]decane derivatives?
A4: Diazaspiro[4.5]decane and its derivatives are often basic and polar compounds, which can make purification challenging.
-
Column Chromatography: For traditional silica gel chromatography, peak streaking can be an issue due to the basic nature of the amines. Using a mobile phase containing a small amount of a basic modifier, such as 0.1-1% triethylamine or ammonium hydroxide, can significantly improve the separation. Alternatively, using a different stationary phase like alumina can be beneficial.
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Reverse-Phase HPLC: This is a powerful technique for purifying polar, basic compounds. Optimization of the mobile phase, often a gradient of water and an organic solvent like acetonitrile or methanol containing a small amount of an acid such as trifluoroacetic acid (TFA), is crucial for good separation.
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Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Conversion of the basic product to a salt (e.g., hydrochloride) can sometimes facilitate crystallization.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Diazaspiro[4.5]decane | - Suboptimal reaction temperature (too high or too low).- Incorrect stoichiometry of reactants.- Degradation of starting materials.- Significant formation of side products (polymers, tar). | - Optimize the reaction temperature. Start with a moderate temperature and adjust based on reaction monitoring.- Carefully control the molar ratio of the ketone and diamine.- Ensure the purity and stability of the starting materials.- Employ strategies to minimize side reactions as detailed in the FAQs. |
| Formation of a Tarry, Intractable Mixture | - Excessive reaction temperature.- Prolonged reaction time.- Presence of impurities that catalyze polymerization. | - Lower the reaction temperature.- Monitor the reaction closely and reduce the reaction time.- Use purified starting materials and solvents. |
| Difficulty in Product Isolation and Purification | - Product is highly polar and/or water-soluble.- Product is an oil and does not crystallize.- Strong interaction of the basic product with silica gel. | - For water-soluble products, consider continuous liquid-liquid extraction.- Attempt to convert oily products into a crystalline salt (e.g., hydrochloride).- For column chromatography, use a basic modifier in the eluent or switch to alumina or reverse-phase chromatography. |
| Presence of Multiple Spots on TLC/Peaks in GC-MS | - Incomplete reaction.- Formation of various side products. | - Extend the reaction time if starting materials are still present.- Re-evaluate and optimize reaction conditions (temperature, catalyst, solvent) to improve selectivity.- Characterize the major impurities to understand the side reactions occurring. |
Experimental Protocols
Example Protocol: Synthesis of 1,8-Diazaspiro[4.5]decane
This protocol is a general guideline and may require optimization for specific applications.
Materials:
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Cyclohexanone
-
Ethylenediamine
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (catalyst, optional)
-
Anhydrous sodium sulfate
-
Dean-Stark apparatus
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add cyclohexanone (1.0 equivalent) and toluene.
-
Add ethylenediamine (0.5 equivalents) dropwise to the stirred solution. Note: The reaction can be exothermic.
-
(Optional) Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (no more water is collected, and starting materials are consumed), cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions in the synthesis of 1,8-diazaspiro[4.5]decane.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields in diazaspiro[4.5]decane synthesis.
References
Technical Support Center: HPLC Purification of 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride with TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the HPLC purification of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride using trifluoroacetic acid (TFA).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride with TFA.
Question: Why am I observing poor peak shape (tailing or fronting) for my compound?
Answer: Poor peak shape for basic compounds like 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride is a common issue in reversed-phase HPLC. Several factors can contribute to this:
-
Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with the basic amine functional groups of your compound, leading to peak tailing.[1]
-
Inadequate Ion Pairing: Insufficient concentration of the ion-pairing agent (TFA) can result in inconsistent interactions between the analyte and the stationary phase.
-
Inappropriate pH of the Mobile Phase: The pH of the mobile phase plays a crucial role in keeping the analyte in a single, fully protonated state.[2][3] Variations in pH can lead to peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak fronting.
Troubleshooting Steps:
-
Optimize TFA Concentration: Ensure you are using an appropriate concentration of TFA. A typical starting concentration is 0.1% (v/v) in both the aqueous and organic mobile phases.[4] You can systematically vary the TFA concentration from 0.05% to 0.2% to find the optimal concentration for peak symmetry.[5][6]
-
Adjust Mobile Phase pH: The addition of TFA should lower the mobile phase pH to around 2.[3] This ensures that the diamine is fully protonated, minimizing secondary interactions.
-
Use a Modern, End-capped Column: Employ a high-purity silica column with robust end-capping to minimize the availability of free silanol groups.
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Consider a Different Acidic Modifier: If peak shape does not improve, you could explore other modifiers like formic acid, although this may alter selectivity and resolution.[7]
Question: My retention time is drifting and not reproducible. What could be the cause?
Answer: Retention time drift can be caused by several factors related to the mobile phase, column, and HPLC system.
-
Mobile Phase Instability: The concentration of TFA can change over time due to its volatility, leading to shifts in retention.[3] Inconsistently mixed mobile phases can also cause this issue.
-
Column Equilibration: Insufficient column equilibration time between runs, especially during gradient elution, is a common cause of retention time variability.
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times if a column oven is not used.
-
Pump Performance: Inconsistent pump performance, such as fluctuating backpressure, can lead to variable flow rates and, consequently, shifting retention times.
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase Daily: Due to the volatility of TFA, it is best to prepare fresh mobile phases each day.
-
Ensure Proper Mixing: If preparing the mobile phase online, ensure the mixer is functioning correctly. For isocratic methods, pre-mixing the mobile phase can improve reproducibility.
-
Thoroughly Equilibrate the Column: Before starting a sequence, and between injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This is typically achieved by flushing with 10-20 column volumes.
-
Use a Column Oven: Maintain a constant column temperature using a column oven to eliminate the effects of ambient temperature changes.
-
System Maintenance: Regularly check your HPLC system for leaks and ensure the pump seals and check valves are in good condition.
Frequently Asked Questions (FAQs)
Question: What is the role of TFA in the HPLC purification of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride?
Answer: Trifluoroacetic acid (TFA) serves two primary functions in the reversed-phase HPLC of basic compounds like 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride:
-
pH Control: TFA is a strong acid that lowers the pH of the mobile phase to approximately 2.[3][8] At this low pH, the amine functional groups of the analyte are fully protonated, existing as a single cationic species. This prevents peak broadening and splitting that can occur when the analyte is in a mixed ionic state.[2]
-
Ion-Pairing Agent: TFA acts as an ion-pairing reagent. The negatively charged trifluoroacetate ions form ion pairs with the positively charged analyte molecules.[2][4] This ion pair is more hydrophobic than the analyte alone, leading to increased retention on the non-polar stationary phase (e.g., C18) and improved separation.[2]
Question: Can I use a different acid instead of TFA?
Answer: Yes, other acids like formic acid or acetic acid can be used as mobile phase modifiers. However, they have different properties compared to TFA:
-
Formic Acid: Often preferred for LC-MS applications because it is less likely to cause ion suppression than TFA.[3] However, it is a weaker acid and a weaker ion-pairing agent, which may result in poorer peak shape and resolution for some basic compounds.[7]
-
Acetic Acid: A much weaker acid than TFA (pKa ~4.76 vs. ~0.5).[8] It is generally not acidic enough to fully protonate many basic compounds, making it less effective for improving peak shape in reversed-phase HPLC.
The choice of acid will depend on the specific requirements of your separation and whether the purified fractions will be analyzed by mass spectrometry.
Question: How can I remove TFA from my purified fractions?
Answer: TFA is volatile and can often be removed by lyophilization or evaporation under high vacuum. However, it can form salts with the purified compound, making complete removal challenging. If residual TFA interferes with downstream applications (e.g., biological assays or MS analysis), several strategies can be employed:
-
Solvent Exchange: Repeatedly dissolving the sample in a non-TFA containing solvent (like a solution of acetic acid) and re-evaporating can help displace the TFA.[7]
-
Solid-Phase Extraction (SPE): A C18 SPE cartridge can be used to bind the compound, which is then washed with a TFA-free solvent before elution with a stronger organic solvent.[7]
-
Ion-Exchange Chromatography: Using a suitable ion-exchange resin can effectively remove the trifluoroacetate counter-ion.
Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol outlines a general-purpose analytical method for determining the purity of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
1. Materials and Reagents:
-
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 0.1% TFA in water. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% TFA in acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile.
3. HPLC System and Conditions:
-
HPLC System: A standard analytical HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Gradient Program: See Table 1.
Table 1: Analytical HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Preparative HPLC Method for Purification
This protocol provides a starting point for the preparative purification of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
1. Materials and Reagents:
-
Crude 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
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HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), HPLC grade
2. Mobile Phase Preparation:
-
As described in Protocol 1.
3. HPLC System and Conditions:
-
HPLC System: A preparative HPLC system with a fraction collector.
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm, 10 µm particle size).
-
Flow Rate: 20 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 1-5 mL (depending on sample concentration and column capacity).
-
Gradient Program: See Table 2.
Table 2: Preparative HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 30.0 | 50 | 50 |
| 35.0 | 5 | 95 |
| 40.0 | 5 | 95 |
| 40.1 | 95 | 5 |
| 45.0 | 95 | 5 |
4. Sample Preparation:
-
Dissolve the crude sample in a minimal amount of Mobile Phase A.
-
Filter the sample to remove any particulates before injection.
5. Fraction Collection and Post-Purification:
-
Collect fractions based on the retention time of the target peak.
-
Analyze the purity of the collected fractions using the analytical HPLC method.
-
Pool the pure fractions and remove the solvent by lyophilization.
Data Presentation
Table 3: Influence of TFA Concentration on Chromatographic Parameters
| TFA Concentration (%) | Retention Time (min) | Peak Tailing Factor | Resolution (Rs) |
| 0.05 | 10.2 | 1.8 | 1.9 |
| 0.10 | 11.5 | 1.2 | 2.5 |
| 0.20 | 12.1 | 1.1 | 2.6 |
Note: The data in this table is illustrative and will vary depending on the specific column and HPLC system used.
Visualizations
Caption: Workflow for the HPLC purification of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride.
Caption: Troubleshooting decision tree for poor peak shape in HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
Technical Support Center: Column Chromatography of Basic Amines with Triethylamine Modifier
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing triethylamine (TEA) as a mobile phase modifier in the column chromatography of basic amines.
Troubleshooting Guide
This section addresses common problems encountered during the purification of basic amines using triethylamine-modified solvent systems.
Issue 1: Poor Peak Shape (Tailing or Broadening)
-
Question: My basic amine is exhibiting significant peak tailing or broadening on a silica gel column, even with the addition of triethylamine. What could be the cause and how can I resolve it?
-
Answer: Peak tailing or broadening of basic compounds on silica gel is a frequent issue, primarily due to strong interactions between the basic amine and acidic silanol groups on the silica surface.[1] While triethylamine is added to mitigate this, several factors can still contribute to poor peak shape.
-
Insufficient Triethylamine Concentration: The concentration of TEA may not be adequate to effectively mask all the active silanol sites.
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Improper Column Equilibration: The column may not have been sufficiently equilibrated with the TEA-containing mobile phase, leaving active silanol groups exposed.
-
Strong Analyte-Silica Interaction: Your amine may be particularly basic or have a high affinity for the silica surface, requiring more than just TEA to achieve good peak shape.
Troubleshooting Steps:
-
Increase Triethylamine Concentration: Gradually increase the percentage of TEA in your mobile phase. Concentrations typically range from 0.1% to 2% (v/v). Monitor the peak shape with each incremental increase.
-
Ensure Thorough Equilibration: Before loading your sample, flush the column with at least 5-10 column volumes of the mobile phase containing triethylamine. This ensures that the silica surface is fully deactivated.[2]
-
Consider a Co-solvent: In some cases, adding a small amount of a more polar solvent like methanol to your mobile phase (e.g., dichloromethane/methanol with TEA) can help improve peak shape.[2]
-
Switch to a Different Stationary Phase: If the issue persists, consider using an alternative stationary phase that is less acidic than silica gel. Amine-functionalized silica or alumina are excellent alternatives for the purification of basic compounds and may not require a basic modifier.[3][4]
-
Issue 2: Low or No Recovery of the Amine
-
Question: I am experiencing low or no recovery of my basic amine from the silica gel column. Where is my compound going?
-
Answer: Low or no recovery is a strong indication that your basic amine is irreversibly binding to the stationary phase. This occurs when the interaction between the amine and the acidic silanol groups is so strong that the mobile phase cannot elute the compound.[1]
Troubleshooting Steps:
-
Pre-treat the Silica Gel: Before packing the column, you can slurry the silica gel in the mobile phase containing triethylamine. This helps to neutralize the acidic sites before the column is even packed.
-
Increase Modifier Strength: Besides increasing the TEA concentration, you can use a stronger basic modifier like ammonium hydroxide added to the polar component of your mobile phase (e.g., methanol).[2]
-
Change the Stationary Phase: As with peak tailing, switching to an amine-functionalized silica or alumina column is a highly effective solution to prevent irreversible adsorption.[3]
-
Consider Reversed-Phase Chromatography: For highly polar or very basic amines, reversed-phase chromatography with an appropriate mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA to protonate the amine) might be a more suitable purification strategy.[5]
-
Issue 3: Triethylamine Co-elutes with the Product
-
Question: My purified amine fractions are contaminated with triethylamine. How can I remove it?
-
Answer: Triethylamine (boiling point: 89.5 °C) is relatively volatile, but it can form salts with acidic protons in your sample or residual acids, making it less volatile.
Troubleshooting Steps:
-
Evaporation under High Vacuum: For small amounts of residual TEA, evaporation on a rotary evaporator followed by drying under high vacuum is often sufficient.[6]
-
Azeotropic Removal: Co-evaporation with a solvent that forms a low-boiling azeotrope with triethylamine, such as toluene, can be effective.
-
Aqueous Workup: If your compound is not water-soluble, you can perform a liquid-liquid extraction. Dissolve the dried fractions in a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1% HCl or saturated ammonium chloride) to protonate the TEA and extract it into the aqueous phase. Be sure to neutralize the organic layer with a brine wash afterward and dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4).
-
Use a More Volatile Amine Modifier: In future purifications, consider using a more volatile amine modifier, such as pyridine, although this may have a different impact on the chromatography.
-
Frequently Asked Questions (FAQs)
-
Question: Why is triethylamine added to the mobile phase during the column chromatography of basic amines?
-
Answer: Triethylamine is added as a basic modifier to improve the chromatography of basic compounds on silica gel.[7] The surface of silica gel is covered with acidic silanol groups (Si-OH), which can strongly interact with basic amines through acid-base interactions.[5] This interaction can lead to several problems, including peak tailing, irreversible adsorption, and low recovery.[8] Triethylamine, being a base, competes with the basic analyte for these acidic sites, effectively "masking" them and allowing the analyte to elute more symmetrically and with better recovery.[7][8]
-
Question: What is a typical concentration of triethylamine to use?
-
Answer: A typical starting concentration of triethylamine is 0.1% to 1% (v/v) in the mobile phase.[1] The optimal concentration can vary depending on the basicity of the amine being purified and the specific activity of the silica gel. It is often determined empirically by starting with a low concentration and gradually increasing it until a good peak shape is achieved.
-
Question: Are there any alternatives to using triethylamine?
-
Answer: Yes, there are several alternatives to using triethylamine:
-
Other Amine Modifiers: Other volatile amines like ammonia (often used as a solution in methanol) or pyridine can be used.[5]
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica, creating a less acidic surface that is more suitable for purifying basic compounds without the need for mobile phase modifiers.[3]
-
Alumina: Basic or neutral alumina can be used as the stationary phase instead of silica gel.[4]
-
Reversed-Phase Chromatography: This technique can be a good alternative, especially for polar basic compounds.[5]
-
-
Question: Will triethylamine affect the stability of my compound?
-
Answer: Triethylamine is a base and could potentially react with base-sensitive functional groups in your molecule. It is important to consider the stability of your compound under basic conditions. If your compound is known to be base-labile, it is advisable to use a minimal amount of triethylamine and to remove it from the purified fractions as quickly as possible. Alternatively, using an amine-functionalized column without a modifier would be a better approach.
Quantitative Data Summary
Table 1: Recommended Mobile Phase Compositions with Triethylamine Modifier
| Solvent System | Triethylamine (TEA) Concentration (v/v) | Typical Applications |
| Hexane / Ethyl Acetate | 0.1 - 1% | For non-polar to moderately polar basic amines. |
| Dichloromethane / Methanol | 0.5 - 2% | For polar basic amines that require a stronger eluent.[2] |
| Ethyl Acetate / Methanol | 0.5 - 2% | An alternative to dichloromethane-based systems for polar amines. |
| Acetonitrile / Water (Reversed-Phase) | 0.1% | For separating basic amines in reversed-phase mode.[5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Basic Amine using a Triethylamine Modifier
-
Mobile Phase Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate) and add the required volume of triethylamine (e.g., 1 mL of TEA for every 999 mL of solvent to make a 0.1% solution). Mix thoroughly.
-
Column Packing: Pack a glass column with silica gel using a slurry method with the prepared mobile phase.
-
Equilibration: Equilibrate the packed column by passing 5-10 column volumes of the mobile phase through it. This ensures the deactivation of the silica surface by the triethylamine.[2]
-
Sample Preparation: Dissolve the crude basic amine in a minimal amount of the mobile phase or a suitable solvent (e.g., dichloromethane).
-
Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin the elution with the mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC). It is advisable to also add a small amount of triethylamine to the TLC mobile phase to ensure good correlation between TLC and column chromatography.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent and triethylamine under reduced pressure. Further drying under high vacuum may be necessary to remove all traces of triethylamine.[6]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. teledyneisco.com [teledyneisco.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride and Other Piperazine Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Piperazine Bioisosteres with Supporting Experimental Data
The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its appeal lies in its favorable physicochemical properties, such as high aqueous solubility and the presence of two basic nitrogen atoms that can be readily functionalized to modulate pharmacological activity and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—structural analogues with similar physicochemical properties that can offer advantages in terms of potency, selectivity, or pharmacokinetic parameters.[1]
This guide provides a comparative analysis of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride and other key piperazine bioisosteres, focusing on their physicochemical properties, pharmacological activities, and pharmacokinetic profiles. All quantitative data is summarized in comparative tables, and detailed experimental protocols for key assays are provided to support reproducibility and further research.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a scaffold are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. Key parameters include the acid dissociation constant (pKa), the logarithm of the octanol-water partition coefficient (logP), and aqueous solubility.
| Compound | Structure | pKa1 | pKa2 | cLogP | Aqueous Solubility |
| Piperazine | 9.73 | 5.35 | -1.50 | Freely Soluble | |
| 1-Methyl-1,8-diazaspiro[4.5]decane | ~9.8 (Predicted) | ~6.5 (Predicted) | 0.16 | Soluble (as dihydrochloride) | |
| Homopiperazine | 11.02 (Predicted) | - | -0.48 | Soluble | |
| 2,5-Diazabicyclo[2.2.1]heptane | ![]() | - | - | -0.60 | Soluble |
| 2,6-Diazaspiro[3.3]heptane | ![]() | - | - | -0.51 | Soluble |
Note: Experimental data for 1-Methyl-1,8-diazaspiro[4.5]decane is limited; pKa values are predicted. Data for other bioisosteres may be from various sources and should be compared with caution.[1]
Pharmacological Activity: A Focus on G-Protein Coupled Receptors (GPCRs)
Piperazine and its bioisosteres are common scaffolds in ligands targeting G-Protein Coupled Receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors. The choice of the diamine core can significantly influence binding affinity (Ki) and functional activity.
Comparative Receptor Binding Affinity (Ki, nM)
| Compound Scaffold | 5-HT1A Receptor | Dopamine D2 Receptor |
| Arylpiperazine | 0.5 - 20 | 1 - 50 |
| N-substituted-1,8-diazaspiro[4.5]decane derivatives | 1 - 25 | 15 - 100 |
| N-substituted-2,5-diazabicyclo[2.2.1]heptane derivatives | 5 - 50 | 20 - 150 |
| N-substituted-2,6-diazaspiro[3.3]heptane derivatives | 10 - 100 | 50 - 250 |
Note: The presented Ki values are representative ranges compiled from various studies and are highly dependent on the specific substitutions on the core scaffold. Direct comparison requires testing within the same study.
Pharmacokinetic Profile: Impact on ADME Properties
The replacement of a piperazine ring with a bioisostere is a common strategy to address metabolic instability. The metabolic stability of a compound is often assessed by its half-life (t½) in the presence of liver microsomes.
| Compound Scaffold | Metabolic Stability (t½ in HLM, min) |
| Piperazine-containing compounds | Variable, often < 30 |
| Diazaspiro[4.5]decane-containing compounds | Often > 30 |
| Diazabicyclo[2.2.1]heptane-containing compounds | Generally > 30 |
| Diazaspiro[3.3]heptane-containing compounds | Often > 60 |
HLM: Human Liver Microsomes. Data represents general trends and is highly compound-specific.
Signaling Pathways and Experimental Workflows
To visualize the context of GPCR-targeted drug action and the experimental procedures used for compound characterization, the following diagrams are provided.
References
Structure-Activity Relationship of 1-Methyl-1,8-diazaspiro[4.5]decane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Methyl-1,8-diazaspiro[4.5]decane derivatives and related analogs. Due to the limited specific SAR data exclusively for 1-Methyl-1,8-diazaspiro[4.5]decane derivatives in the public domain, this guide incorporates data from closely related diazaspiro[4.5]decane scaffolds to offer a broader and more insightful comparative overview. The primary focus is on their interactions with cholinergic receptors, which are crucial targets in the central and peripheral nervous systems.
Comparative Analysis of Biological Activity
The biological activity of diazaspiro[4.5]decane derivatives is significantly influenced by the nature and position of substituents on the spirocyclic core. These compounds have been primarily investigated as modulators of muscarinic and nicotinic acetylcholine receptors.
Muscarinic Receptor Activity
Derivatives of the closely related 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold have been evaluated for their affinity and activity at M1 and M2 muscarinic receptors.[1] The data suggests that modifications to the substituents on the nitrogen atoms of the diazaspire ring are critical for both potency and selectivity.
A key finding in the study of 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones was that the alteration of the methyl group at the N2 position influenced the selectivity for M1 over M2 receptors.[1] However, this modification often resulted in a loss of M1 agonistic activity.[1] This highlights a delicate balance between receptor affinity and functional efficacy.
| Compound ID | R1 | R2 | M1 Affinity (Ki, nM) | M2 Affinity (Ki, nM) | M1/M2 Selectivity | M1 Functional Activity |
| 6a | CH₃ | CH₃ | High | High | ~1 | Partial Agonist |
| Analog A | C₂H₅ | CH₃ | Moderate | High | >1 | Inactive |
| Analog B | n-C₃H₇ | CH₃ | Low | High | >>1 | Inactive |
Table 1: Comparative in vitro activity of 1-oxa-2,8-diazaspiro[4.5]decan-3-one derivatives at muscarinic receptors. Data extrapolated from Tsukamoto et al., 1995.[1]
The data indicates that increasing the alkyl chain length at the R1 position (equivalent to the N2 position in the study) leads to a decrease in M1 affinity and a loss of functional activity, while potentially increasing selectivity over the M2 receptor.[1]
Nicotinic Receptor Activity
While specific data for 1-Methyl-1,8-diazaspiro[4.5]decane derivatives at nicotinic acetylcholine receptors (nAChRs) is scarce, the spirocyclic scaffold is of interest for its potential to orient pharmacophoric elements in a defined three-dimensional space, a key aspect for nAChR ligand design. The modulation of nAChRs is a critical area of research for various neurological disorders.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of compound performance. Below are representative protocols for key experiments in the study of diazaspiro[4.5]decane derivatives as cholinergic ligands.
Synthesis of 1-Methyl-1,8-diazaspiro[4.5]decane Core
A general synthetic approach to diazaspiro[4.5]decane scaffolds can be achieved through multi-step synthesis. For instance, a three-step synthesis for a 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, which could be adapted.[2] A domino reaction involving yne-en-ynes and aryl halides in the presence of a palladium catalyst also provides a route to diazaspiro[4.5]decane scaffolds.[3]
General Workflow for Synthesis:
Caption: General synthetic workflow for diazaspiro[4.5]decane derivatives.
Radioligand Binding Assay for Muscarinic Receptors
This protocol is used to determine the binding affinity of test compounds for different muscarinic receptor subtypes.[4][5]
1. Membrane Preparation:
-
Cells or tissues expressing the target muscarinic receptor subtype are homogenized in a cold lysis buffer.[5]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.[5]
2. Binding Reaction:
-
In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound.[5][6]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).[6]
3. Filtration and Counting:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.[5]
-
The filters are washed with cold buffer to remove unbound radioligand.[5]
-
The radioactivity retained on the filters is measured using a scintillation counter.[5]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The binding affinity (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Functional Assay: Intracellular Calcium Mobilization
This assay is suitable for assessing the functional activity of compounds at Gq-coupled muscarinic receptors (M1, M3, M5).[7][8]
1. Cell Preparation:
-
Cells expressing the target receptor are plated in a multi-well plate.[9]
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[9][10]
2. Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader.
-
The test compound is added to the wells, and the change in fluorescence intensity is monitored over time.[9]
3. Data Analysis:
-
The increase in fluorescence corresponds to an increase in intracellular calcium concentration.
-
Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[10]
Electrophysiology: Whole-Cell Patch-Clamp Recording for nAChRs
This technique is used to measure the ion channel activity of nAChRs in response to test compounds.[11][12]
1. Cell Preparation:
-
Cells expressing the nAChR subtype of interest are cultured on coverslips.[11]
2. Recording:
-
A glass micropipette filled with an intracellular solution is used to form a high-resistance seal with the cell membrane (gigaohm seal).[11][13]
-
The membrane patch under the pipette is ruptured to achieve the whole-cell configuration.[11]
-
The cell's membrane potential is clamped at a holding potential (e.g., -60 mV).[11]
-
The test compound (agonist or modulator) is applied to the cell, and the resulting ion current through the nAChRs is recorded.[11][12]
3. Data Analysis:
-
The amplitude, kinetics, and other properties of the recorded currents are analyzed to characterize the effect of the compound on the nAChR ion channel.
Signaling Pathways
The biological effects of 1-Methyl-1,8-diazaspiro[4.5]decane derivatives are mediated through their interaction with specific receptor signaling pathways.
Muscarinic Acetylcholine Receptor Signaling
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are divided into two main signaling pathways based on their G-protein coupling.[14][15] M1, M3, and M5 receptors couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG).[14][15] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[14][15] M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[14][15]
Caption: Muscarinic acetylcholine receptor signaling pathways.
Nicotinic Acetylcholine Receptor Signaling
Nicotinic acetylcholine receptors are ligand-gated ion channels.[16][17] Upon binding of an agonist like acetylcholine or a synthetic ligand, the channel opens, allowing the influx of cations, primarily Na⁺ and Ca²⁺.[16][18] This leads to depolarization of the cell membrane and, in neurons, the generation of an action potential. The influx of Ca²⁺ can also trigger various downstream intracellular signaling cascades, including the activation of protein kinases and transcription factors, which can influence cell survival and plasticity.[16][17]
Caption: Nicotinic acetylcholine receptor signaling pathway.
Conclusion
The structure-activity relationship of 1-Methyl-1,8-diazaspiro[4.5]decane derivatives and their analogs is a promising area for the development of novel cholinergic modulators. While direct SAR data for the 1-Methyl-1,8-diazaspiro[4.5]decane scaffold is limited, comparative analysis with related spirocyclic systems provides valuable insights for future drug design. The key to advancing this class of compounds lies in systematic modifications of the spirocyclic core and its substituents, coupled with rigorous biological evaluation using the detailed experimental protocols outlined in this guide. Such efforts will be instrumental in elucidating the full therapeutic potential of these compounds for treating a range of neurological and psychiatric disorders.
References
- 1. Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. innoprot.com [innoprot.com]
- 9. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Patch clamp experiments on nicotinic acetylcholine receptor-ion channels in bullfrog sympathetic ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nicotinic acetylcholine receptors at the single‐channel level - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Muscarinic acetylcholine receptors: signal transduction through multiple effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 16. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity Analysis: Diazaspiro[4.5]decane vs. Triazaspiro[4.5]decane Scaffolds
A comprehensive guide for researchers and drug development professionals on the distinct biological activities of diazaspiro- and triazaspiro[4.5]decane derivatives, supported by experimental data and detailed protocols.
The strategic incorporation of spirocyclic scaffolds has become a cornerstone in modern medicinal chemistry, offering a pathway to novel chemical entities with improved three-dimensional complexity, enhanced target affinity, and favorable pharmacokinetic profiles. Among these, diazaspiro[4.5]decane and triazaspiro[4.5]decane cores have emerged as privileged structures, each demonstrating a unique spectrum of biological activities. This guide provides a comparative analysis of these two scaffolds, presenting their bioactivities, supporting quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways.
Overview of Bioactivities
While both scaffolds share a spirocyclic piperidine ring fused to a five-membered heterocyclic ring, the number and position of nitrogen atoms within the five-membered ring significantly influence their biological target profiles.
Diazaspiro[4.5]decane derivatives have predominantly been investigated for their roles in modulating cell signaling pathways involved in inflammation and neurotransmission. Key bioactivities include:
-
Neurokinin-1 (NK1) Receptor Antagonism: These compounds have shown potent and selective antagonism of the NK1 receptor, a G-protein coupled receptor (GPCR) involved in pain, inflammation, and emesis.
-
Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition: Derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of RIPK1 kinase, a key regulator of necroptosis and inflammation.
-
Dual TYK2/JAK1 Inhibition: Certain 2,8-diazaspiro[4.5]decan-1-one derivatives act as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), crucial mediators in cytokine signaling pathways.
Triazaspiro[4.5]decane derivatives have demonstrated significant activity in diverse therapeutic areas, including metabolic diseases, neuroprotection, and oncology. Notable bioactivities include:
-
Mitochondrial Permeability Transition Pore (mPTP) Inhibition: 1,3,8-Triazaspiro[4.5]decane and 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been developed as inhibitors of the mPTP opening, a critical event in cell death pathways.
-
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibition: 1,3,8-Triazaspiro[4.5]decane-2,4-diones have been identified as pan-inhibitors of HIF prolyl hydroxylases (PHD1-3), enzymes that regulate the stability of the transcription factor HIF-1α, a key player in the cellular response to hypoxia.
-
δ-Opioid Receptor Agonism: A novel class of 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives has been discovered as selective agonists of the δ-opioid receptor, a target for the treatment of pain and neurological disorders.
Quantitative Bioactivity Data
The following tables summarize the in vitro potencies of representative diazaspiro[4.5]decane and triazaspiro[4.5]decane derivatives against their respective biological targets.
Table 1: Bioactivity of Representative Diazaspiro[4.5]decane Derivatives
| Compound Class | Target | Compound Example | Bioactivity (IC50/Ki) | Reference |
| 6,7-Diazaspiro[4.5]decane | Neurokinin-1 (NK1) Receptor | Not specified in provided abstracts | Potent and selective antagonists | [1] |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | Compound 41 | 92 nM | [2] |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 Kinase | Compound 48 | TYK2: 6 nM, JAK1: 37 nM | [3] |
Table 2: Bioactivity of Representative Triazaspiro[4.5]decane Derivatives
| Compound Class | Target | Compound Example | Bioactivity (% Inhibition/IC50/Ki) | Reference |
| 1,4,8-Triazaspiro[4.5]decan-2-one | mPTP Opening | Compound 14e | High potency mPTP inhibitor | [4][5] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | HIF-PHD1-3 | Spirohydantoins | Pan-inhibitors | [6] |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione | δ-Opioid Receptor | Compound 1 | Ki = 130 nM | [7] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental setups, the following diagrams were generated using the DOT language.
Experimental Protocols
Neurokinin-1 (NK1) Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of diazaspiro[4.5]decane derivatives for the NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MnCl₂, 0.1% BSA, 40 µg/mL bacitracin.
-
Radioligand: [³H]-Substance P.
-
Non-specific binding control: Unlabeled Substance P (1 µM).
-
Test compounds (diazaspiro[4.5]decane derivatives).
-
Scintillation cocktail and vials.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-NK1R cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of various concentrations of the test compound.
-
For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 1 µM unlabeled Substance P.
-
Add 50 µL of [³H]-Substance P (final concentration ~0.5 nM).
-
Add 50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
Incubate the plate at room temperature for 60 minutes with gentle shaking.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mitochondrial Permeability Transition Pore (mPTP) Opening Assay (Calcein-AM/Co²⁺ Method)
This protocol describes a cell-based assay to assess the inhibitory effect of triazaspiro[4.5]decane derivatives on mPTP opening.
Materials:
-
Human ventricular cardiomyocytes (AC16) or other suitable cell line.
-
Cell culture medium (e.g., DMEM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Calcein-AM stock solution (1 mM in DMSO).
-
Cobalt chloride (CoCl₂) solution (100 mM in water).
-
Ionomycin stock solution (1 mM in DMSO).
-
Test compounds (triazaspiro[4.5]decane derivatives).
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Seeding:
-
Seed AC16 cells in a 96-well black, clear-bottom plate and culture until they reach 80-90% confluency.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazaspiro[4.5]decane derivatives in cell culture medium.
-
Remove the culture medium from the cells and add the medium containing the test compounds or vehicle (DMSO) as a control.
-
Incubate the cells for 1 hour at 37°C in a CO₂ incubator.
-
-
Dye Loading:
-
Prepare a loading solution containing 1 µM Calcein-AM and 2 mM CoCl₂ in assay buffer.
-
Wash the cells once with assay buffer.
-
Add the loading solution to each well and incubate for 20 minutes at 37°C, protected from light.
-
-
Induction of mPTP Opening:
-
Prepare a solution of ionomycin in assay buffer (final concentration 1 µM).
-
Add the ionomycin solution to the wells to induce Ca²⁺ influx and subsequent mPTP opening. A set of wells without ionomycin should be included as a negative control.
-
-
Fluorescence Measurement:
-
Immediately after adding ionomycin, measure the fluorescence intensity of mitochondrial calcein using a fluorescence microscope or a plate reader (excitation ~488 nm, emission ~515 nm).
-
Monitor the fluorescence signal over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
The opening of the mPTP leads to the quenching of mitochondrial calcein fluorescence by Co²⁺, resulting in a decrease in the fluorescence signal.
-
Calculate the rate of fluorescence decrease for each condition.
-
The percentage of mPTP opening inhibition by the test compound is calculated as: % Inhibition = [1 - (Ratecompound / Ratevehicle)] x 100.
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ value.
-
Conclusion
The comparative analysis of diazaspiro[4.5]decane and triazaspiro[4.5]decane scaffolds reveals their distinct and valuable contributions to drug discovery. Diazaspiro[4.5]decanes have proven to be versatile platforms for developing modulators of GPCRs and kinases involved in inflammation and neurotransmission. In contrast, triazaspiro[4.5]decanes have shown significant promise in targeting fundamental cellular processes such as mitochondrial function and the hypoxia response. The rigid, three-dimensional nature of both scaffolds provides a unique structural framework that can be exploited to achieve high target affinity and selectivity. The information presented in this guide, including the quantitative bioactivity data and detailed experimental protocols, is intended to facilitate further research and development of novel therapeutics based on these privileged heterocyclic motifs.
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic diagram of RIPK1 domains, interacting proteins, post-translational modifications, and the catalytic enzymes that read or write these modifications [pfocr.wikipathways.org]
- 3. The Mitochondrial Permeability Transition Pore—Current Knowledge of Its Structure, Function, and Regulation, and Optimized Methods for Evaluating Its Functional State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
in vivo efficacy studies of 1-Methyl-1,8-diazaspiro[4.5]decane based compounds
An objective comparison of the in vivo efficacy of various diazaspiro[4.5]decane-based compounds reveals their potential across diverse therapeutic areas, from genetic disorders to inflammatory conditions and cardiovascular diseases. This guide summarizes key experimental data, provides detailed methodologies for the cited studies, and visualizes relevant biological pathways to offer researchers and drug development professionals a comprehensive overview of these promising molecules.
8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) for Cystinuria
This compound has been investigated as a novel treatment for cystinuria, a genetic disorder characterized by the formation of cystine stones in the urinary tract.
Quantitative Data Summary:
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) | Slc3a1-knockout mouse model of cystinuria | Prevention of L-cystine stone formation | Demonstrated good oral bioavailability and in vivo efficacy in preventing stone formation.[1][2] About 2-fold more potent than the comparator, LH708, in inhibiting L-cystine crystallization.[1] | [1][2] |
| LH708 (Comparator) | Slc3a1-knockout mouse model of cystinuria | Prevention of L-cystine stone formation | Showed promising in vivo efficacy and a good safety profile.[1][2] | [1][2] |
Experimental Protocol: In Vivo Efficacy in Slc3a1-Knockout Mouse Model
-
Animal Model: Slc3a1-knockout mice are a well-established model for cystinuria type I, mimicking the genetic defect and clinical manifestations of the human disease, including the formation of cystine stones.[3][4][5] These mice have a targeted disruption of the Slc3a1 gene, which is crucial for the reabsorption of cystine and dibasic amino acids in the kidneys.[3]
-
Study Design: While specific dosing regimens for 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) are detailed in the primary literature, a general approach involves the oral administration of the compound to Slc3a1-knockout mice.[1][2] The efficacy is typically assessed by monitoring the formation of bladder and kidney stones over a defined period.
-
Endpoint Analysis: The primary endpoint is the presence, number, and size of cystine stones in the urinary tract, which can be evaluated through methods like micro-computed tomography (CT) imaging and direct examination of the bladder and kidneys post-mortem.[6] Urine analysis for cystine levels and crystal morphology is also a key parameter.[6]
Mechanism of Action: Inhibition of L-Cystine Crystallization
The therapeutic effect of 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) is based on its ability to inhibit the crystallization of L-cystine in urine, a key pathogenic event in cystinuria.[1][7]
Mechanism of 8-L-cystinyl bis(1,8-diazaspiro[4.5]decane) in Cystinuria.
2,8-Diazaspiro[4.5]decan-1-one Derivatives as TYK2/JAK1 Inhibitors for Inflammatory Bowel Disease
A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), showing promise for the treatment of inflammatory bowel disease (IBD).
Quantitative Data Summary:
| Compound | Animal Model | Key Efficacy Endpoint | Results | Reference |
| Compound 48 | Dextran sulfate sodium (DSS)-induced acute ulcerative colitis model (mice) | Disease Activity Index (DAI) score (body weight loss, stool consistency, rectal bleeding), colon length, histological score | More potent anti-inflammatory efficacy than tofacitinib.[8][9] Significantly reduced DAI scores, ameliorated colon shortening, and improved histological scores.[8] | [8][9] |
| Tofacitinib (Comparator) | DSS-induced acute ulcerative colitis model (mice) | DAI score, colon length, histological score | Showed therapeutic effect, but was less potent than Compound 48.[8][10] | [8][10] |
Experimental Protocol: In Vivo Efficacy in DSS-Induced Colitis Model
-
Animal Model: The dextran sulfate sodium (DSS)-induced colitis model is a widely used and reproducible model of acute and chronic intestinal inflammation that mimics many of the clinical and histological features of human ulcerative colitis.[11][12][13]
-
Study Design: Colitis is typically induced in mice by administering DSS in their drinking water for a defined period (e.g., 5-7 days for acute models).[11][14] The test compound (e.g., Compound 48) or a comparator (e.g., tofacitinib) is administered orally once or twice daily.[8][10]
-
Endpoint Analysis: Efficacy is assessed daily by monitoring body weight, stool consistency, and the presence of blood in the stool, which are used to calculate a Disease Activity Index (DAI).[13] At the end of the study, mice are euthanized, and the colon length is measured (inflammation leads to colon shortening).[15] Colon tissue is collected for histological analysis to assess the degree of inflammation, ulceration, and tissue damage.[12]
Signaling Pathway: TYK2/JAK1 Inhibition
Compound 48 exerts its anti-inflammatory effects by inhibiting the TYK2/JAK1 signaling pathway, which is crucial for the signaling of several pro-inflammatory cytokines, including interferons (IFNs), IL-12, and IL-23.[16][17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cyagen.com [cyagen.com]
- 4. researchgate.net [researchgate.net]
- 5. An Animal Model of Type A Cystinuria Due to Spontaneous Mutation in 129S2/SvPasCrl Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arestyrurj.libraries.rutgers.edu [arestyrurj.libraries.rutgers.edu]
- 7. Research Portal [scholarship.libraries.rutgers.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of a synthetic dual JAK1/TYK2 inhibitor in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. socmucimm.org [socmucimm.org]
- 15. Establishment and Evaluation of a Mouse Model of Experimental Ulcerative Colitis Induced by the Gavage Administration of Dextran Sulfate Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 17. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 18. researchgate.net [researchgate.net]
cross-reactivity and selectivity profiling of 1-Methyl-1,8-diazaspiro[4.5]decane analogs
A Comparative Guide to the Cross-Reactivity and Selectivity of Diazaspiro[4.5]decane Analogs
This guide provides a comparative analysis of the cross-reactivity and selectivity profiles of various diazaspiro[4.5]decane analogs. The information is intended for researchers, scientists, and professionals involved in drug development. Due to the limited availability of comprehensive cross-reactivity studies on a single, unified series of 1-Methyl-1,8-diazaspiro[4.5]decane analogs, this guide collates data from various studies on structurally related diazaspiro[4.5]decane derivatives to offer a broader perspective on their pharmacological profiles.
Introduction
Diazaspiro[4.5]decane scaffolds are privileged structures in medicinal chemistry, appearing in a variety of compounds targeting different biological entities. Their rigid, three-dimensional nature provides a unique framework for the precise orientation of functional groups, which can lead to high affinity and selectivity for specific receptors. This guide focuses on summarizing the available binding and functional data for several analogs, highlighting their selectivity across different receptor families.
Data Presentation
The following tables summarize the quantitative data for various diazaspiro[4.5]decane analogs, focusing on their binding affinities (Ki) and functional activities (IC50/EC50) at different receptors.
Table 1: Binding Affinities (Ki) of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Analogs at Opioid Receptors
| Compound ID | δ Opioid Receptor (DOR) Ki (nM) | μ Opioid Receptor (MOR) Ki (nM) | κ Opioid Receptor (KOR) Ki (nM) | Nociceptin Receptor (NOR) Ki (nM) | Selectivity (MOR/DOR) | Selectivity (KOR/DOR) | Selectivity (NOR/DOR) |
| Compound 1 | 180 | >10,000 | >10,000 | >10,000 | >55 | >55 | >55 |
| Compound 2 | 230 | >10,000 | Not Tested | Not Tested | >43 | - | - |
| Compound 3 | 430 | 1,600 | Not Tested | Not Tested | 3.7 | - | - |
Data extracted from a study identifying novel δ opioid receptor-selective agonists.[1]
Table 2: Binding Affinities (Ki) and Functional Activities of Arylated Diazaspiro[4.5]decane Analogs at Dopamine and Serotonin Receptors
| Compound ID | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | 5-HT1A Receptor Ki (nM) | D3 vs D2 Selectivity |
| Compound 11 | 122 | >10,000 | >1,000 | >82 |
| Compound 14 | 25.6 | 6,770 | >1,000 | 264 |
| Compound 15a | 30.1 | 27,200 | >1,000 | 905 |
| Compound 15c | 45.8 | 20,400 | >1,000 | 445 |
Data from a study on selective dopamine D3 receptor antagonists.[2]
Table 3: Inhibitory Activity of 2,8-Diazaspiro[4.5]decan-1-one Derivatives against RIPK1 Kinase
| Compound ID | RIPK1 IC50 (nM) |
| Compound 8 | Hit Compound |
| Compound 41 | 92 |
Data from a study on potent RIPK1 kinase inhibitors.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Radioligand binding assays are a standard method for determining the affinity of a ligand for a receptor.[4][5][6][7][8]
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
General Procedure:
-
Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [3H]-diprenorphine for opioid receptors, [3H]-spiperone for dopamine D2 receptors) is incubated with the membrane preparation and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is allowed to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target.[9][10][11][12][13]
Objective: To determine the potency (EC50 or IC50) and efficacy of a test compound in modulating a specific cellular signaling pathway.
Example: β-Arrestin Recruitment Assay (for GPCRs)
-
Cell Culture: A cell line stably expressing the G-protein coupled receptor (GPCR) of interest and a β-arrestin fusion protein (e.g., β-arrestin-enzyme fragment) is used.
-
Compound Treatment: The cells are incubated with varying concentrations of the test compound.
-
Lysis and Substrate Addition: After incubation, the cells are lysed, and a substrate for the enzyme fragment is added.
-
Detection: The product of the enzymatic reaction, which is proportional to the extent of β-arrestin recruitment, is measured (e.g., by luminescence or fluorescence).
-
Data Analysis: The data are plotted as a dose-response curve, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is determined.
Mandatory Visualization
Signaling Pathway for GPCR-Targeted Analogs
Caption: GPCR signaling cascade initiated by a diazaspiro analog.
Experimental Workflow for Selectivity Profiling
Caption: Workflow for determining the selectivity profile.
Logical Relationship in SAR Studies
Caption: Structure-Activity Relationship (SAR) logic.
Conclusion
The available data, though not from a single comprehensive study, indicates that the diazaspiro[4.5]decane scaffold is a versatile platform for developing potent and selective ligands for a variety of biological targets. The 1,3,8-triazaspiro[4.5]decane-2,4-dione analogs show promise as selective δ opioid receptor agonists.[1] Arylated diazaspiro[4.5]decanes have been developed as highly selective dopamine D3 receptor antagonists.[2] Furthermore, the 2,8-diazaspiro[4.5]decan-1-one core has been identified as a key feature in potent RIPK1 kinase inhibitors.[3]
The selectivity of these compounds is highly dependent on the specific substitutions on the diazaspiro core and the arrangement of heteroatoms within the ring system. Further systematic studies involving a broad panel of receptors and other potential off-targets are necessary to fully elucidate the cross-reactivity profiles of these promising analogs and to guide the development of future drug candidates with improved safety and efficacy.
References
- 1. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. Functional Assay Development Roadmap: Strategic Planning for Success | KCAS Bio [kcasbio.com]
- 10. Functional assays as prismatic views of drug activity: relevance to new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Functional Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. precisionantibody.com [precisionantibody.com]
A Comparative Guide to the Synthesis of Diazaspiro[4.5]decane Cores
The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, imparting unique three-dimensional conformations that can enhance target selectivity and improve pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to this core structure is of significant interest to researchers in drug discovery and development. This guide provides a comparative analysis of several key synthetic strategies for the construction of diazaspiro[4.5]decane cores, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The synthesis of the diazaspiro[4.5]decane core can be achieved through various strategies, each with its own advantages and limitations. The choice of a particular route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. This section summarizes and compares some of the prominent methods.
| Synthetic Strategy | Key Features | Yield (%) | Purity | Reaction Time | Scalability |
| Palladium-Catalyzed Domino Reaction | One-step synthesis forming three C-C bonds.[1][2] | Moderate to Good | Good | Not Specified | Moderate |
| Intramolecular Spirocyclization (C-H Functionalization) | Diastereoselective synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones.[3] | 48-98[3] | High | Not Specified | Good |
| Multi-Component Reactions (e.g., Strecker Synthesis) | Convergent synthesis, but can have low yields for related triazaspiro cores.[4] | Variable (can be low)[4] | Variable | 24-48 hours[4] | Moderate |
| Solid-Phase Synthesis | Amenable to library synthesis and purification.[5][6] | 28-35 (for specific triaza derivatives)[6] | Good | Not Specified | High (for libraries) |
| Ring-Closing Metathesis (RCM) | Forms a cyclic alkene, versatile for various ring sizes.[7][8][9] | Good to Excellent | Good | Not Specified | Good |
| Intramolecular Heck Reaction | Forms azabicycles, with yields dependent on substrate. | 44-75 (for related systems)[10] | Good | Not Specified | Moderate |
Experimental Protocols
Diastereoselective Intramolecular Spirocyclization via C(sp³)-H Bond Functionalization
This method describes the synthesis of 2,7-diazaspiro[4.5]decane-1,3-diones through a Lewis acid-catalyzed cascade annulation.[3]
Materials:
-
ortho-amino-benzylidene-succinimide substrate
-
Scandium triflate (Sc(OTf)₃) as Lewis acid catalyst
-
Dichloromethane (DCM) as solvent
Procedure:
-
To a solution of the ortho-amino-benzylidene-succinimide substrate in DCM, add Sc(OTf)₃ (10 mol%).
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,7-diazaspiro[4.5]decane-1,3-dione.
Solid-Phase Synthesis of 1,4,8-Triazaspiro[4.5]decan-2-one Derivatives
This protocol outlines a solid-phase approach for the synthesis of substituted triazaspiro[4.5]decanes, which is adaptable for library generation.[4][6]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
N-benzyl-4-piperidone
-
p-toluenesulfonic acid monohydrate (p-TsOH)
-
DIPEA, HOBt, DIC
-
DMF, Toluene, TFA
Procedure:
-
Fmoc Deprotection: Swell the resin-bound Fmoc-protected amino acid in DMF and treat with 20% piperidine in DMF to remove the Fmoc group.
-
Amide Coupling: Couple the next Fmoc-protected amino acid to the free amine on the resin using HOBt and DIC as coupling reagents in DMF.
-
Cyclization: React the resin-bound dipeptide with N-benzyl-4-piperidone and a catalytic amount of p-TsOH in toluene at 80°C overnight to form the spirocyclic core.[4][6]
-
Cleavage and Deprotection: Cleave the final compound from the resin and remove side-chain protecting groups using a mixture of TFA/H₂O/TIPS (95:2.5:2.5) for 2-3 hours.
-
Purification: Precipitate the crude product in cold diethyl ether, isolate by centrifugation, and purify by reverse-phase HPLC.
Synthetic Pathway Diagrams
References
- 1. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 8. Ring Closing Metathesis [organic-chemistry.org]
- 9. Ring-rearrangement metathesis of 1-substituted 7-azanorbornenes as an entry to 1-azaspiro[4.5]decane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BJOC - Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions [beilstein-journals.org]
Bioisosteric Replacement of Piperazine with Diazaspiro[4.5]decane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic replacement of common molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties. The piperazine ring, a prevalent motif in numerous approved drugs, is frequently a target for bioisosteric replacement to enhance efficacy, selectivity, and pharmacokinetic profiles. This guide provides an objective comparison of piperazine with its conformationally constrained bioisostere, diazaspiro[4.5]decane, supported by experimental data and detailed protocols.
Executive Summary
Replacing the flexible piperazine ring with the more rigid diazaspiro[4.5]decane scaffold can offer significant advantages in drug design. This substitution can lead to improved target affinity, enhanced selectivity, and a more favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The fixed spatial orientation of the nitrogen atoms in the diazaspiro[4.5]decane core can facilitate more precise interactions with biological targets, potentially reducing off-target effects. This guide presents a data-driven comparison of these two scaffolds, focusing on their physicochemical properties, pharmacological activity, and ADME profiles, to aid researchers in making informed decisions during the lead optimization process.
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a spirocyclic system can significantly alter these properties. Below is a comparative summary of key physicochemical parameters for piperazine and a representative diazaspiro[4.5]decane derivative.
| Property | Piperazine | 2,8-Diazaspiro[4.5]decane | Rationale for Change |
| Molecular Weight ( g/mol ) | 86.14 | 140.23[1] | Increased due to the larger spirocyclic structure. |
| pKa1 | 9.73[2] | Predicted to be similar to piperazine's basic nitrogens. | The electronic environment of the nitrogen atoms is comparable. |
| pKa2 | 5.35[2] | Predicted to be similar to piperazine's basic nitrogens. | The electronic environment of the nitrogen atoms is comparable. |
| cLogP | -1.50 | 0.1[1] | Increased lipophilicity due to the larger hydrocarbon framework. |
| Aqueous Solubility | Freely soluble[2] | Predicted to be lower than piperazine. | The increase in lipophilicity generally reduces aqueous solubility. |
Note: Data for 2,8-diazaspiro[4.5]decane is based on publicly available information and predictions. Direct experimental comparison with a specific piperazine-containing drug would be necessary for a definitive analysis.
Pharmacological Activity: A Case Study in PARP Inhibition
A study examining the bioisosteric replacement of the piperazine core in the PARP inhibitor olaparib with various diazaspiro systems provides valuable comparative data on pharmacological activity.[3]
| Compound | Structure | PARP-1 IC50 (nM) | Cytotoxicity (EC50 in UWB1.289 cells, μM) |
| Olaparib (Piperazine) | [Image of Olaparib structure] | 1.9 | 0.2 |
| Analog 10e (Diazaspiro) | [Image of Analog 10e structure] | 12.6 | >7-fold higher than olaparib |
| Analog 15b (Diazaspiro) | [Image of Analog 15b structure] | 4397 | ~20-40 times higher than olaparib |
This data indicates that while the diazaspiro[4.5]decane replacement in analog 10e resulted in a modest decrease in PARP-1 affinity compared to olaparib, it significantly reduced cytotoxicity, suggesting a potentially improved therapeutic window.[3] Conversely, analog 15b demonstrated a drastic loss of PARP-1 affinity.[3] This highlights the importance of the specific substitution pattern on the diazaspiro[4.5]decane scaffold.
ADME Profile: A Comparative Overview
The ADME properties of a drug candidate are critical for its clinical success. The structural rigidity of the diazaspiro[4.5]decane scaffold can positively influence these parameters by reducing the number of available conformations for metabolic enzymes.
| ADME Parameter | Piperazine-Containing Drugs (General Trends) | Diazaspiro[4.5]decane Analogs (Hypothesized/Observed) |
| Metabolic Stability | Often susceptible to N-dealkylation and oxidation by Cytochrome P450 enzymes.[4] | Generally higher metabolic stability due to steric hindrance around the nitrogen atoms, reducing susceptibility to CYP-mediated metabolism. |
| Permeability (Caco-2) | Variable, can be affected by efflux transporters. | Can exhibit good permeability. The rigid structure may reduce recognition by some efflux transporters. |
| CYP450 Inhibition | Many piperazine-containing drugs show inhibitory activity against various CYP isoforms. | The potential for CYP inhibition is compound-specific and requires experimental evaluation. |
| hERG Inhibition | The basic nitrogen atoms can contribute to hERG channel binding, a potential cardiotoxicity risk. | The fixed conformation may alter the interaction with the hERG channel, potentially reducing inhibition. |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of piperazine and its diazaspiro[4.5]decane bioisosteres.
In Vitro Permeability Assay (Caco-2)
Objective: To assess the intestinal permeability of a compound by measuring its transport across a monolayer of Caco-2 cells, which mimic the human intestinal epithelium.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, non-essential amino acids, and antibiotics
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
Lucifer yellow
-
Test compound and reference compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed Caco-2 cells onto Transwell inserts at a density of approximately 6 x 10^4 cells/cm².
-
Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer. Values should be >250 Ω·cm². Additionally, perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the test compound (typically at 10 µM) to the apical (A) side for A-to-B transport or the basolateral (B) side for B-to-A transport.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment.
-
Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio >2 suggests the involvement of active efflux transporters.[5]
Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a compound to inhibit the activity of major human cytochrome P450 (CYP) isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).
Materials:
-
Human liver microsomes (HLM) or recombinant human CYP enzymes
-
NADPH regenerating system
-
Specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
Test compound and known inhibitors for each isoform (e.g., ketoconazole for CYP3A4)
-
LC-MS/MS system for analysis
Procedure:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing HLM or recombinant CYP enzyme, phosphate buffer, and the specific probe substrate.
-
Inhibitor Addition: Add the test compound at various concentrations (typically a serial dilution) to the incubation mixture. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Reaction Initiation: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding the NADPH regenerating system.
-
Reaction Termination: After a specified incubation time (e.g., 10-15 minutes), terminate the reaction by adding a stopping solution (e.g., ice-cold acetonitrile).
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Determine the rate of metabolite formation at each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).[6][7][8][9][10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for clear communication.
Caption: Conceptual workflow of bioisosteric replacement.
Caption: PARP-1 signaling pathway in DNA repair.[11][12][13][14][15]
Caption: A simplified Gs-coupled GPCR signaling pathway.[16][17][18][19][20]
Conclusion
The bioisosteric replacement of piperazine with diazaspiro[4.5]decane represents a promising strategy in drug discovery to enhance the properties of lead compounds. The increased conformational rigidity of the diazaspiro[4.5]decane scaffold can lead to improved pharmacological and pharmacokinetic profiles, although the specific substitution pattern is critical for success. The data and protocols presented in this guide offer a framework for researchers to objectively evaluate this bioisosteric replacement in their own drug development programs. Careful consideration of the target, desired property modulations, and synthetic feasibility will be paramount in harnessing the full potential of this versatile scaffold.
References
- 1. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 8. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. PARP1 - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. teachmephysiology.com [teachmephysiology.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to Validating the Target Engagement of 1-Methyl-1,8-diazaspiro[4.5]decane Derivatives
For researchers, scientists, and drug development professionals, confirming that a bioactive compound interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides an objective comparison of key methodologies for validating the target engagement of novel compounds, with a focus on 1-Methyl-1,8-diazaspiro[4.5]decane derivatives and related spirocyclic scaffolds. While specific experimental data for this exact derivative is not extensively available in public literature, this guide presents a framework of established validation techniques, complete with experimental protocols and comparative data, that can be applied once a putative target is identified.
Derivatives of the broader 1,8-diazaspiro[4.5]decane scaffold have been investigated for a range of biological targets, including σ1 receptors for tumor imaging, the c subunit of F1/FO-ATP synthase in the context of myocardial infarction, and as inhibitors of RIPK1 kinase for inflammatory diseases.[1][2][3] Given the therapeutic potential of this chemical class, rigorous validation of target engagement is paramount.
Comparison of Key Target Engagement Validation Methodologies
Several robust methods are available to confirm and quantify the interaction between a small molecule and its protein target in a cellular context. These techniques primarily rely on the principle that the binding of a ligand alters the biophysical properties of its target protein.[4] The most prominent of these methods include the Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and In-Cell Western (ICW) assays.[4][5][6]
| Method | Principle | Advantages | Limitations | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein.[7] | Label-free; applicable in intact cells and tissues; reflects physiological conditions.[4] | Requires a specific antibody for western blot detection; mass spectrometry-based CETSA can be complex.[4] | Low to Medium (Western Blot), High (Mass Spectrometry).[4] |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index near a sensor surface caused by the binding of an analyte to an immobilized ligand.[8][9] | Real-time, label-free detection of binding kinetics (association and dissociation rates) and affinity.[6][9] | Requires immobilization of the target protein, which may affect its conformation; mass transport effects can complicate data analysis. | Medium to High. |
| In-Cell Western (ICW) | A quantitative immunofluorescence assay performed in multiwell plates to measure protein levels in fixed and permeabilized cells.[5] | Maintains the cellular context for studying protein interactions; suitable for high-throughput screening.[10][11] | Requires specific primary antibodies and fixation/permeabilization steps that could alter protein epitopes. | High.[10] |
Experimental Protocols
Below are detailed protocols for three widely used techniques for validating in-cell target engagement.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is a powerful method for assessing the engagement of a compound with its target in a cellular environment, based on ligand-induced thermal stabilization.[7]
a. Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and grow overnight.
-
Treat cells with varying concentrations of the 1-Methyl-1,8-diazaspiro[4.5]decane derivative or a vehicle control.
-
Incubate for a sufficient time to allow for compound uptake and target binding.[12]
b. Heat Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.[13]
-
Cool the samples and lyse the cells.[13]
c. Protein Quantification:
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blot or other protein detection methods.[14]
-
The melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[13]
dot
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Surface Plasmon Resonance (SPR) Protocol
SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[8]
a. Sensor Chip Preparation:
-
Immobilize the purified putative target protein of the 1-Methyl-1,8-diazaspiro[4.5]decane derivative onto a suitable sensor chip surface.[9]
-
Activate the sensor surface, inject the protein for covalent coupling, and then deactivate any remaining active groups.
b. Binding Analysis:
-
Inject a series of concentrations of the 1-Methyl-1,8-diazaspiro[4.5]decane derivative in a running buffer over the sensor surface.
-
Monitor the change in the SPR signal in real-time to observe the association of the compound with the target protein.[9]
-
After the association phase, inject the running buffer alone to monitor the dissociation of the compound from the target.[9]
c. Data Analysis:
-
The resulting sensorgram (a plot of SPR signal versus time) is analyzed to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[9]
dot
Caption: Workflow of a Surface Plasmon Resonance (SPR) experiment.
In-Cell Western (ICW) Protocol
ICW assays allow for the quantification of protein levels in a cellular context and can be adapted to measure the downstream effects of target engagement.[5][15]
a. Cell Plating and Treatment:
-
Seed cells in a 96-well or 384-well plate and allow them to adhere overnight.[10]
-
Treat the cells with the 1-Methyl-1,8-diazaspiro[4.5]decane derivative at various concentrations and for different durations.
b. Fixation and Permeabilization:
-
Fix the cells with a solution like 3.7% formaldehyde in PBS.[15]
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to access intracellular proteins.[15]
c. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer.[16]
-
Incubate the cells with a primary antibody specific for a downstream marker of target engagement.
-
Wash the cells and then incubate with a fluorescently labeled secondary antibody.[16]
d. Imaging and Quantification:
-
Scan the plate using an imaging system that can detect the fluorescent signal.
-
The fluorescence intensity in each well is quantified to determine the level of the protein of interest, which can be correlated with the activity of the compound.[5]
dot
Caption: Workflow of an In-Cell Western (ICW) assay.
Illustrative Signaling Pathway: RIPK1-Mediated Necroptosis
To provide a contextual example, we consider the inhibition of RIPK1, a target for which diazaspiro[4.5]decane derivatives have been developed.[3] Necroptosis is a form of programmed cell death that is initiated by stimuli such as TNF-α and is dependent on the kinase activity of RIPK1 and RIPK3. Validating the engagement of a 1-Methyl-1,8-diazaspiro[4.5]decane derivative with RIPK1 would be a key step in developing it as a therapeutic for inflammatory diseases.
dot
Caption: Inhibition of the RIPK1-mediated necroptosis pathway.
References
- 1. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. licorbio.com [licorbio.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. products.advansta.com [products.advansta.com]
- 11. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 16. biomol.com [biomol.com]
1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride vs other spirocyclic scaffolds in drug design
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" aromatic structures. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in drug design. Their inherent three-dimensionality offers a unique way to orient functional groups in space, potentially leading to enhanced interactions with biological targets. This guide provides a comparative analysis of the 1,8-diazaspiro[4.5]decane scaffold and other prominent spirocyclic systems, supported by experimental data to inform drug discovery efforts.
While this guide focuses on the broader 1,8-diazaspiro[4.5]decane scaffold, it is important to note that specific derivatives, such as 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride, are commercially available for research and development. The principles and comparative data presented herein for the core scaffold provide a strong foundation for understanding the potential of its specific derivatives.
The Advantage of Three-Dimensionality: Why Spirocycles?
The introduction of spirocyclic motifs into drug candidates is a strategic approach to modulate key molecular properties. A primary advantage is the increase in the fraction of sp³-hybridized carbons (Fsp³), a parameter that often correlates with improved clinical success. This shift from planar, sp²-rich structures to more three-dimensional molecules can lead to:
-
Improved Physicochemical Properties: Higher solubility, decreased lipophilicity, and enhanced metabolic stability are frequently observed with spirocyclic compounds compared to their non-spirocyclic or aromatic counterparts.[1]
-
Enhanced Potency and Selectivity: The rigid nature of spirocycles can lock a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. This can result in higher binding affinity and improved selectivity for the intended target over off-targets.[1]
-
Novel Chemical Space and Intellectual Property: Spirocyclic scaffolds provide access to novel chemical matter, offering opportunities for new intellectual property in a competitive landscape.[2]
Comparative Analysis of Spirocyclic Scaffolds
This section compares the 1,8-diazaspiro[4.5]decane scaffold with other notable spirocyclic systems, highlighting their applications in targeting various receptors and enzymes.
Biological Activity Data
The following table summarizes the biological activity of representative compounds from different spirocyclic classes, demonstrating their diverse therapeutic potential.
| Scaffold | Compound Example | Target | Assay Type | Value | Reference |
| 1,8-Diazaspiro[4.5]decane Derivative | 2,8-diazaspiro[4.5]decan-1-one derivative (Compound 41) | RIPK1 | Inhibition | IC₅₀ = 92 nM | [3] |
| Azaspiro[4.4]nonane Derivative | Cephalotaxus alkaloid analogue | Anticancer | Cytotoxicity | - | [4] |
| Diazaspiro[3.3]heptane Derivative | Olaparib analogue (Compound 10e) | PARP-1 | Inhibition | IC₅₀ = 12.6 nM | [5] |
| Spirocyclic Piperidine Derivative | (Pyridin-3-yl)methyl derivative (Compound 5i) | σ₁ Receptor | Binding Affinity | Kᵢ = 3.9 nM | [6] |
| Spiro[chromene-2,4'-piperidine] Derivative | ADL5747 | δ-Opioid Receptor | Agonist Activity | EC₅₀ = 0.4 nM (cAMP) | [7] |
| Azaspiro[4.5]decane Derivative | M₁ Muscarinic Agonist (Compound 77-LH-28-1) | M₁ Receptor | Agonist Activity | pEC₅₀ = 7.4 (IP accumulation) | [8] |
Physicochemical and Pharmacokinetic Properties
The table below presents key physicochemical and pharmacokinetic data for selected spirocyclic compounds, illustrating the impact of the scaffold on drug-like properties.
| Scaffold | Compound Example | LogD₇.₄ | Aqueous Solubility | Metabolic Stability (HLM, t₁/₂) | Reference |
| Spirocyclic Piperidine Derivative | (Pyridin-3-yl)methyl derivative (Compound 5i) | 2.0 | - | 83% remaining after 90 min (mouse) | [6] |
| Diazaspiro[3.3]heptane (as piperazine isostere) | Ciprofloxacin Analogue | Lower than Ciprofloxacin | Higher than Ciprofloxacin | No metabolism observed | |
| 1,4-Dioxaspiro[4.5]decane | - | - | log₁₀WS (mol/l) available | - | [9] |
| 2,8-Diazaspiro[4.5]decane PROTAC | EZH2 PROTAC (Compound 5g) | - | - | Oral bioavailability = 8.91% | [10] |
Signaling Pathways Targeted by Diazaspiro[4.5]decane Derivatives and Related Scaffolds
Derivatives of the diazaspiro[4.5]decane scaffold have shown activity against a range of central nervous system (CNS) targets, including sigma-1 (σ₁), M₁ muscarinic, and δ-opioid receptors.[11] Understanding the signaling pathways of these targets is crucial for rational drug design.
Sigma-1 (σ₁) Receptor Signaling
The σ₁ receptor is a chaperone protein located at the endoplasmic reticulum-mitochondrion interface that modulates calcium signaling and cellular stress responses.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic delta opioid receptor agonists for the treatment of pain: discovery of N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (ADL5747) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of a CNS penetrant, selective M1 muscarinic receptor agonist, 77-LH-28-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1,4-Dioxaspiro[4.5]decane (CAS 177-10-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. Design, synthesis, and biological evaluation of a bioavailable EZH2 PROTAC with a 2,8-diazaspiro[4.5]decane linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride
This guide provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1,8-diazaspiro[4.5]decane dihydrochloride. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the hazard assessment of closely related compounds, which indicates potential for skin, eye, and respiratory irritation, the following personal protective equipment is mandatory.[1]
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2] |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must comply with EN166 standards.[3] |
| Skin and Body Protection | Protective clothing | Long-sleeved lab coat. |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or when handling large quantities. |
Handling and Storage
Proper handling and storage are critical to maintaining the chemical's integrity and preventing accidental exposure.
Precautions for Safe Handling:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[1][4]
-
Avoid breathing dust, fumes, or vapors.[1]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[5]
Conditions for Safe Storage:
-
Protect from direct sunlight and moisture.[3]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
First Aid Measures
In the event of exposure, immediate action is necessary.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice/attention.[5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[5] |
Spills and Disposal
Accidental Release Measures:
-
Ensure adequate ventilation.[2]
-
Wear appropriate personal protective equipment.
-
For solid spills, sweep up the material and place it into a suitable, closed container for disposal. Avoid creating dust.[2][5]
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.
Waste Disposal:
-
Dispose of this material and its container at a licensed professional waste disposal service.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling 1-Methyl-1,8-diazaspiro[4.5]decane Dihydrochloride
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


